Boc-D-Ala(3,3-diphenyl)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDOLCFYZSNQC-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143060-31-5 | |
| Record name | Boc-D-3,3-Diphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-D-Ala(3,3-diphenyl)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-D-3,3-diphenylalanine, commonly referred to as Boc-D-Ala(3,3-diphenyl)-OH. This non-natural amino acid derivative is a valuable building block in peptide chemistry, offering unique structural features for the design of novel peptides and peptidomimetics with potential therapeutic applications.
Core Chemical Properties
This compound is a white crystalline powder characterized by the presence of a bulky diphenylmethyl side chain and an acid-labile Boc protecting group on the alpha-amino group.[1] These features contribute to its utility in solid-phase peptide synthesis (SPPS), where it can introduce conformational constraints and enhance peptide stability.[2]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₃NO₄ | [1][3] |
| Molecular Weight | 341.4 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 154-159 °C | [1] |
| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH) | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [3] |
| CAS Number | 117027-46-0 | [1] |
| Storage Conditions | Store at 0-8°C for short term, -20°C for long term (up to 3 years). Solutions in solvent can be stored at -80°C for up to 6 months. | [1][3] |
Experimental Protocols
A relevant experimental protocol for the synthesis of a closely related dipeptide, Boc-Dip-Dip-OMe (where Dip = β,β-diphenyl-Ala-OH) , using solution-phase chemistry is described below. This provides insight into the coupling of this sterically hindered amino acid.[3]
Synthesis of Boc-Dip-Dip-OMe: [3]
-
Activation: To a solution of Boc-Dip-OH (1.0 mmol) in CH₂Cl₂ (20 mL) at 0 °C, add HATU (1.0 mmol).
-
Coupling: Add Et₃N and the methyl ester of Dip amino acid (1.0 mmol) to the solution and stir until the reaction is complete (monitored by an appropriate method such as TLC or LC-MS).
-
Work-up: Wash the organic layer sequentially with 5% Na₂CO₃ (2 x 10 mL), 10% citric acid (2 x 10 mL), water (2 x 10 mL), and brine (2 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under vacuum.
-
Purification: Recrystallize the crude peptide from 70% MeOH in water (7:3, v/v) to obtain the purified product.
Applications in Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy.[1] The incorporation of this amino acid can introduce unique structural characteristics, such as conformational constraints, due to the bulky diphenyl group, and increased resistance to enzymatic degradation due to the D-configuration.[2]
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates the general workflow for incorporating an amino acid, such as this compound, into a growing peptide chain on a solid support using the Boc protection strategy.
Boc Protection and Deprotection Mechanism
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. Its key feature is its stability to a wide range of reaction conditions while being easily removable under acidic conditions.
Potential Biological Significance and Signaling Pathway Interactions
While specific signaling pathways directly modulated by this compound have not been extensively documented, the incorporation of D-amino acids and bulky, non-natural side chains into peptides is a common strategy in drug discovery to develop receptor antagonists or enzyme inhibitors. Peptides containing D-amino acids often exhibit increased stability against proteolysis. The bulky diphenylalanine residue can provide a rigid scaffold that may enhance binding affinity and specificity to biological targets.
The following diagram illustrates a conceptual signaling pathway where a peptide containing D-Ala(3,3-diphenyl) acts as a competitive antagonist at a G-protein coupled receptor (GPCR).
In this hypothetical scenario, the modified peptide competes with the natural ligand for the binding site on the GPCR. Due to its specific stereochemistry and bulky side chain, it binds to the receptor but fails to induce the conformational change necessary for G-protein activation, thereby inhibiting the downstream signaling cascade.
Conclusion
This compound is a specialized amino acid derivative with significant potential in the field of peptide-based drug discovery. Its unique structural features allow for the creation of peptides with enhanced stability and conformational rigidity, which are desirable properties for developing potent and selective therapeutic agents. The methodologies for its incorporation into peptides, while requiring careful optimization due to steric hindrance, are based on well-established principles of solid-phase peptide synthesis. Further research into the biological activities of peptides containing this novel building block is warranted to fully explore its therapeutic potential.
References
- 1. Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine [mdpi.com]
- 2. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-D-Ala(3,3-diphenyl)-OH: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-Ala(3,3-diphenyl)-OH, a non-proteinogenic amino acid derivative, is a valuable building block in medicinal chemistry and peptide synthesis. Its unique structural features, characterized by a bulky 3,3-diphenyl substitution on the alanine (B10760859) side chain and a tert-butyloxycarbonyl (Boc) protecting group on the amine, impart specific conformational constraints and properties to peptides and small molecules incorporating this moiety. This technical guide provides a comprehensive overview of the chemical structure of this compound and details a general, adaptable protocol for its synthesis, based on established methods for Boc protection of amino acids.
Chemical Structure and Properties
This compound, also known as (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid or Boc-D-3,3-Diphenylalanine, is a chiral molecule with the D-configuration at the alpha-carbon.[1] The presence of two phenyl groups on the beta-carbon creates significant steric hindrance, which can be exploited to influence the secondary structure of peptides. The Boc protecting group allows for its use in standard solid-phase and solution-phase peptide synthesis protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid | [1] |
| Synonyms | Boc-D-3,3-Diphenylalanine, (R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid | [1] |
| CAS Number | 143060-31-5 | [1][2] |
| Molecular Formula | C₂₀H₂₃NO₄ | [2] |
| Molecular Weight | 341.40 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Melting Point | 157 °C (decomposes) |
Synthesis of this compound
General Experimental Protocol: Boc Protection of D-3,3-diphenylalanine
This protocol is based on established methods for the N-tert-butoxycarbonylation of amino acids.
Materials:
-
D-3,3-diphenylalanine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH) or Triethylamine (Et₃N)
-
Dioxane or Acetone
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (B86663) (KHSO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve D-3,3-diphenylalanine in a mixture of dioxane (or acetone) and water. Add a stoichiometric equivalent of a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Reaction: To the stirred solution, add a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate (Boc₂O), either neat or dissolved in a minimal amount of the organic solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like hexane or pentane to remove any unreacted Boc₂O and other nonpolar impurities.
-
Carefully acidify the aqueous layer to a pH of 2-3 with a cold 1 M HCl or KHSO₄ solution. This will protonate the carboxylic acid and may cause the product to precipitate.
-
Extract the product into an organic solvent such as ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure crystalline solid.
-
Table 2: Representative Quantitative Data for Boc-Protection of Amino Acids
| Parameter | Typical Value | Notes |
| Yield | 85-95% | Yields can vary based on the specific amino acid and reaction scale. |
| Purity (by HPLC) | >98% | Purity is typically assessed after recrystallization. |
Synthesis Workflow
The logical flow of the synthesis process is depicted in the following diagram:
Conclusion
This compound is a synthetically accessible and highly valuable building block for the development of novel peptides and peptidomimetics. The steric bulk provided by the diphenyl groups offers a powerful tool for influencing molecular conformation and, consequently, biological activity. The well-established methodology for Boc protection provides a reliable route for its preparation, enabling its broader application in drug discovery and materials science. Further research into the specific applications of this unique amino acid derivative is warranted to fully explore its potential.
References
An In-depth Technical Guide to (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine
This technical guide provides a comprehensive overview of the characteristics, synthesis, and applications of (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.
Core Characteristics
(R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine, also known as Boc-D-3,3-diphenylalanine, is a non-natural amino acid derivative. The presence of two phenyl groups on the β-carbon of the alanine (B10760859) backbone imparts unique conformational constraints and properties to peptides and other molecules into which it is incorporated. The tert-butoxycarbonyl (Boc) protecting group on the amine function allows for its use in stepwise peptide synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₄ | [1] |
| Molecular Weight | 341.4 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 154-159 °C | |
| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH) | |
| Purity | ≥ 99% (HPLC) | |
| CAS Number | 143060-31-5 | [1] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3,3-diphenylpropanoic acid | [1] |
Spectral Data
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and use of (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine.
Synthesis of (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine
A general and widely used method for the N-protection of amino acids with the Boc group is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This procedure can be adapted for the synthesis of the title compound from (R)-2-amino-3,3-diphenylpropanoic acid.
Materials:
-
(R)-2-amino-3,3-diphenylpropanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane (peroxide-free)
-
Water
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
1 M HCl solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (R)-2-amino-3,3-diphenylpropanoic acid in a mixture of dioxane and water.
-
Add triethylamine to the solution to act as a base.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Add water to the remaining aqueous solution and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The product should precipitate out of the solution.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to yield pure (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine.
Diagram of the Synthetic Workflow
Caption: General workflow for the Boc-protection of (R)-3,3-diphenylalanine.
Use in Solid-Phase Peptide Synthesis (SPPS)
(R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following is a general protocol for the incorporation of a Boc-protected amino acid into a growing peptide chain on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminus
-
(R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine
-
Coupling reagent (e.g., DCC, HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
SPPS reaction vessel
-
Shaker
Procedure (One Coupling Cycle):
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%). This is followed by washing with DCM and DMF to remove excess TFA and the cleaved Boc group.
-
Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a solution of a hindered base, such as DIPEA in DMF. The resin is then washed with DMF.
-
Coupling: The (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine is pre-activated with a coupling reagent in DMF. This activated amino acid solution is then added to the resin-bound peptide. DIPEA is also added to facilitate the reaction. The mixture is agitated for a specified time until the coupling is complete, which can be monitored by a colorimetric test (e.g., ninhydrin (B49086) test).
-
Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated to elongate the peptide chain.
Diagram of the SPPS Cycle
Caption: A single cycle of solid-phase peptide synthesis using Boc chemistry.
Applications and Signaling Pathways
The primary application of (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine is in the synthesis of peptides with unique structural and biological properties. The incorporation of the bulky 3,3-diphenylalanine residue can:
-
Induce specific secondary structures: The steric hindrance of the two phenyl groups can force the peptide backbone into specific conformations, such as turns or helices.
-
Increase proteolytic stability: The non-natural amino acid can make the resulting peptide more resistant to degradation by proteases.
-
Enhance binding affinity: The aromatic rings can participate in π-π stacking and hydrophobic interactions with biological targets.
While this compound is a valuable tool in drug discovery and materials science, there is currently no specific information available in the scientific literature detailing its direct involvement in cellular signaling pathways. Its utility lies in the construction of bioactive peptides that may target various signaling pathways. For example, peptides containing bulky aromatic amino acids have been investigated for their potential as enzyme inhibitors or receptor antagonists. The biological activity of peptides containing 3,3-diphenylalanine is an active area of research.
Conclusion
(R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine is a specialized amino acid derivative with significant potential in the fields of peptide chemistry, drug discovery, and materials science. Its unique structure allows for the creation of novel peptides with tailored properties. While specific biological signaling pathways involving this compound have not yet been elucidated, its role as a synthetic building block is well-established. The experimental protocols provided in this guide offer a foundation for the successful synthesis and application of this versatile molecule.
References
An In-depth Technical Guide to Boc-D-Ala(3,3-diphenyl)-OH: A Non-Natural Amino Acid for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-3,3-diphenylalanine, commonly referred to as Boc-D-Ala(3,3-diphenyl)-OH. This non-natural, sterically hindered amino acid is a valuable building block in peptide chemistry, enabling the synthesis of peptides with unique structural and biological properties. Its incorporation can enhance proteolytic stability and modulate the pharmacological profile of peptide-based therapeutics. This document details its physicochemical properties, its application in solid-phase peptide synthesis (SPPS), and the biological activity of peptides containing the 3,3-diphenylalanine moiety.
Physicochemical Properties
This compound is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 143060-31-5 | [1] |
| Molecular Formula | C₂₀H₂₃NO₄ | [2] |
| Molecular Weight | 341.40 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 154-159 °C | [2] |
| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH) | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | Store at 0-8°C | [2] |
Applications in Peptide Synthesis
This compound is primarily utilized as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, allowing for its removal under moderately acidic conditions, while the peptide remains anchored to the solid support. The bulky diphenylalanine side chain can introduce conformational constraints into the peptide backbone, which can be advantageous for designing peptides with specific secondary structures and enhanced biological activity.[3]
General Workflow for Boc-SPPS
The incorporation of this compound into a peptide sequence follows the general workflow of Boc-SPPS. This iterative process involves the sequential addition of Boc-protected amino acids to a growing peptide chain on a solid-phase resin.
References
Boc-D-Ala(3,3-diphenyl)-OH molecular weight and formula
This document provides a concise summary of the core physicochemical properties of Boc-D-Ala(3,3-diphenyl)-OH, a phenylalanine derivative utilized in peptide synthesis and pharmaceutical research. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Data
The fundamental molecular properties of this compound are presented below. This data is crucial for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₂₀H₂₃NO₄[1][2][3][4][5][6] |
| Molecular Weight | 341.40 g/mol [1][4] |
| Alternate Molecular Weight | 341.4 g/mol [2][3][5] |
| Alternate Molecular Weight | 341.41 g/mol [6] |
Note: Minor variations in molecular weight are due to differences in atomic mass precision used in calculations.
While detailed experimental protocols for determining molecular weight and formula are beyond the scope of this document, standard analytical techniques such as mass spectrometry and elemental analysis are typically employed for their verification. The compound's structure, featuring a Boc (tert-butyloxycarbonyl) protecting group and two phenyl groups, makes it a valuable building block in the synthesis of complex peptides.[2]
References
Unveiling the Solubility Profile of Boc-D-Ala(3,3-diphenyl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of Boc-D-Ala(3,3-diphenyl)-OH, a key building block in peptide synthesis and drug discovery. Understanding the solubility of this compound is critical for its effective handling, formulation, and application in various experimental and manufacturing processes. This document presents available solubility data, outlines detailed experimental protocols for solubility determination, and illustrates a relevant experimental workflow.
Core Properties of this compound
This compound, also known as (R)-N-(tert-Butoxycarbonyl)-3,3-diphenylalanine, is a non-proteinogenic amino acid derivative. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group and the two phenyl groups on the β-carbon significantly influences its physical and chemical properties, including its solubility. The Boc group is known to generally enhance the solubility and stability of amino acids in organic solvents, a crucial feature for its application in solid-phase peptide synthesis.[1][2]
Quantitative Solubility Data
Precise, experimentally determined solubility data for this compound across a wide range of solvents is not extensively available in published literature. However, based on available data and the physicochemical properties of the molecule, the following table summarizes its known solubility and provides estimates for other common laboratory solvents. The high solubility in Dimethyl Sulfoxide (DMSO) is well-documented.[1] Due to the non-polar nature of the diphenyl group, it is expected to exhibit good solubility in many organic solvents and poor solubility in aqueous solutions.
| Solvent | Chemical Formula | Polarity Index | Solubility (mg/mL) | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 100[1] | 292.91[1] | Ultrasonication may be required. Use of hygroscopic DMSO can impact solubility.[1] |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 50 (Estimated) | > 146 (Estimated) | A related, less sterically hindered compound, Boc-Ala-OH, is noted to be "clearly soluble" at approximately 236 mg/mL (1 mmole in 2 ml). |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | 10 - 50 (Estimated) | 29 - 146 (Estimated) | Expected to be soluble due to its ether functional group and moderate polarity. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | 10 - 50 (Estimated) | 29 - 146 (Estimated) | A common solvent for organic synthesis, likely to be effective. |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 5 - 25 (Estimated) | 15 - 73 (Estimated) | Moderate solubility is anticipated. |
| Acetonitrile (B52724) | C₂H₃N | 5.8 | 1 - 10 (Estimated) | 3 - 29 (Estimated) | Limited solubility is expected. |
| Methanol | CH₃OH | 5.1 | 1 - 10 (Estimated) | 3 - 29 (Estimated) | The hydroxyl group may limit the dissolution of the non-polar diphenylalanine moiety. |
| Ethanol | C₂H₅OH | 4.3 | 1 - 10 (Estimated) | 3 - 29 (Estimated) | Similar to methanol, limited solubility is expected. |
| Water | H₂O | 10.2 | < 0.1 (Estimated) | < 0.3 (Estimated) | Expected to be practically insoluble due to the hydrophobic nature of the molecule. |
Disclaimer: The estimated solubility values are for guidance purposes only and should be experimentally verified for any critical applications.
Experimental Protocols for Solubility Determination
For researchers aiming to precisely quantify the solubility of this compound in specific solvents, the following experimental protocols are recommended.
Gravimetric Method for Saturated Solutions
This method is a straightforward and reliable technique for determining solubility.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process and ensure a clear supernatant.
-
Aliquoting: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or gentle heating.
-
Mass Determination: Accurately weigh the remaining solid residue.
-
Calculation: Calculate the solubility in mg/mL by dividing the mass of the residue by the volume of the aliquot taken.
High-Performance Liquid Chromatography (UPLC/HPLC) Method
This method is particularly useful for determining the solubility of compounds with low solubility or when only small amounts of material are available.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or a mixture that ensures complete dissolution). Inject these standards into the UPLC/HPLC system to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Sample Filtration: After equilibration, filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.
-
Analysis: Inject the diluted sample into the UPLC/HPLC system and determine the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the application of this compound in solid-phase peptide synthesis, a process highly dependent on the solubility of its constituent amino acids.
Caption: Solid-Phase Peptide Synthesis Workflow.
This guide provides a foundational understanding of the solubility characteristics of this compound. For critical applications, it is imperative that researchers conduct their own solubility assessments using the protocols outlined herein.
References
In-Depth Technical Guide: Stability and Storage of Boc-D-Ala(3,3-diphenyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-D-Ala(3,3-diphenyl)-OH, a key building block in peptide synthesis and drug discovery. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in sensitive applications.
Core Stability and Storage Data
The stability of this compound is influenced by temperature, solvent, and pH. The following table summarizes the recommended storage conditions and known stability data.
| Form | Storage Condition | Duration | Notes |
| Solid Powder | -20°C | 3 years | Recommended for long-term storage.[1] |
| 4°C | 2 years | Suitable for short to medium-term storage.[1] | |
| 0-8°C | Not specified | A general recommendation for refrigerated storage.[2] | |
| In Solvent (DMSO) | -80°C | 6 months | For long-term storage of stock solutions.[1] |
| -20°C | 1 month | For short-term storage of working solutions.[1] |
Understanding Degradation Pathways
The primary degradation pathway for this compound involves the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is designed to be labile under acidic conditions, a property exploited in peptide synthesis for its removal.[3][] While stable to most bases and nucleophiles, exposure to strong acids, and to a lesser extent, elevated temperatures, can lead to its removal, generating the free amino acid, carbon dioxide, and isobutylene.[]
Below is a diagram illustrating the proposed acid-catalyzed degradation of this compound.
References
Unnatural Amino Acids in Peptide Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides represents a paradigm shift in peptide-based drug discovery and design. By moving beyond the canonical 20 proteinogenic amino acids, researchers can systematically modulate the physicochemical and pharmacological properties of peptides, addressing their inherent limitations such as poor stability and low bioavailability. This guide provides a comprehensive overview of the strategies, methodologies, and applications of UAAs in modern peptide design, offering a technical resource for professionals in the field.
Introduction: Expanding the Chemical Repertoire of Peptides
Peptides are attractive therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid proteolytic degradation and poor membrane permeability.[1][2] Unnatural amino acids, which are not found in naturally occurring proteins, offer a powerful toolkit to overcome these challenges.[3][4] The introduction of UAAs can enhance proteolytic stability, constrain peptide conformation to improve receptor binding, increase bioavailability, and introduce novel functionalities for bio-conjugation or imaging.[2][4][5]
Impact of Unnatural Amino Acids on Peptide Properties: Quantitative Insights
The strategic incorporation of UAAs can lead to significant and quantifiable improvements in the therapeutic potential of peptides. This section summarizes key quantitative data demonstrating the impact of specific UAAs on peptide binding affinity and serum stability.
Enhancement of Receptor Binding Affinity
The introduction of UAAs can rigidify the peptide backbone or introduce novel side-chain interactions, leading to enhanced binding affinity for their biological targets. This is often quantified by a lower dissociation constant (Kd) or a lower half-maximal inhibitory concentration (IC50).
| Peptide/Target | Unnatural Amino Acid (UAA) | Modification | Native Peptide IC50/Kd | UAA-Modified Peptide IC50/Kd | Fold Improvement |
| Somatostatin Analog / SSTR2 | D-Tryptophan | Replacement of L-Trp | 0.23 nM (Kd) | 0.56 nM (Kd) | 0.41 |
| S. epidermidis AgrC-I modulator | D-amino acid substitutions | Alanine and D-amino acid scan | - | 2.08 nM (IC50) | - |
| 14-3-3ζ inhibitor | 2 non-natural amino acids | Virtual screen-guided substitution | 103 nM (Kd) | ~34 nM (Kd) | ~3 |
Table 1: Quantitative comparison of peptide binding affinity with and without unnatural amino acids. Note: A lower IC50/Kd value indicates higher binding affinity. The "Fold Improvement" is calculated based on the ratio of Native to UAA-Modified peptide values, where a value greater than 1 indicates improved affinity.
Improvement of Serum Stability
One of the most significant advantages of incorporating UAAs is the enhanced resistance to enzymatic degradation in serum, leading to a longer in vivo half-life (t½).
| Peptide | Unnatural Amino Acid (UAA) / Modification | Native Peptide Half-life (t½) | UAA-Modified Peptide Half-life (t½) | Fold Improvement |
| Somatostatin | Shortened sequence, D-Trp, N-terminal D-amino acid | 1-2 min (human plasma) | 1.5 h (human plasma) | ~45-90 |
| Minigastrin Analog | Linker of six D-glutamine residues | - | ~495 h (human serum) | - |
| GLP-1 Analog | C12 fatty acid conjugation | - | - | - |
| pNPY (peptide 2) | Tam label | - | 3.2 h (blood plasma) | - |
| pNPY (peptide 1) | Tam label | - | 43.5 h (blood plasma) | 13.6 (compared to peptide 2) |
| Statine-based bombesin (B8815690) antagonist | PEG6 linker | - | 584 h (human serum) | - |
Table 2: Comparison of peptide serum stability with and without unnatural amino acids.
Methodologies for Incorporating Unnatural Amino Acids
The incorporation of UAAs into peptides can be achieved through two primary strategies: chemical synthesis and in vivo biosynthesis.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides containing UAAs.[6][7][8][9] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is a widely adopted strategy.[6][10]
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxyl group, Rink Amide resin for a C-terminal amide).[6]
-
Swell the resin in a suitable solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes to allow for expansion and increased accessibility of reactive sites.[6]
-
-
First Amino Acid Loading:
-
Couple the first Fmoc-protected amino acid (or UAA) to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in DMF.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and methanol (B129727) to remove excess reagents.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the attached amino acid.[6][10]
-
Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling Cycle:
-
Activate the carboxyl group of the next Fmoc-protected amino acid (or UAA) using a coupling reagent such as hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the reaction using a qualitative test such as the Kaiser test.
-
Wash the resin with DMF, DCM, and methanol.
-
-
Repeat Deprotection and Coupling:
-
Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling step, remove the N-terminal Fmoc group.
-
Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues.
-
Incubate for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
In Vivo Incorporation: Amber Suppression Technology
Genetic code expansion allows for the site-specific incorporation of UAAs into proteins and peptides in living cells.[13][14] The most common method is amber suppression, which utilizes the amber stop codon (UAG) to encode the UAA.[14][15] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous aaRS/tRNA pairs.
-
Plasmid Construction:
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both plasmids.
-
Plate the transformed cells on selective agar (B569324) plates containing appropriate antibiotics and grow overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into liquid culture medium (e.g., LB broth) with the required antibiotics and grow to an OD600 of 0.6-0.8.
-
Supplement the culture medium with the unnatural amino acid to a final concentration of 1-10 mM.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and UAA incorporation efficiency.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the UAA-containing protein from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Verification of UAA Incorporation:
-
Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.
-
Confirm the precise mass of the protein, including the incorporated UAA, using high-resolution mass spectrometry (e.g., ESI-MS).[11][12]
-
For UAAs with unique chemical handles, perform bioorthogonal ligation reactions with fluorescent probes or other tags to confirm successful incorporation.[18]
-
Characterization of UAA-Containing Peptides
Thorough characterization is crucial to ensure the successful synthesis and desired properties of UAA-modified peptides.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity and purity of synthesized peptides.[19][20]
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with 0.1% formic acid.
-
For complex samples, protein digestion with an enzyme like trypsin may be required prior to analysis.[12]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% formic acid).
-
-
Mass Spectrometry (MS) Analysis:
-
The eluent from the LC is directed into the ion source of the mass spectrometer (e.g., electrospray ionization - ESI).
-
Acquire a full scan MS spectrum to determine the molecular weight of the peptide. The observed mass should match the theoretical mass of the peptide with the incorporated UAA.
-
Perform tandem MS (MS/MS) by selecting the parent ion of the peptide, fragmenting it (e.g., through collision-induced dissociation - CID), and analyzing the fragment ions.
-
The fragmentation pattern can be used to confirm the amino acid sequence, including the position of the UAA.[21]
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[19][22][23][24] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.
-
Sample Preparation:
-
Dissolve the peptide in a CD-compatible buffer (e.g., phosphate (B84403) buffer) that does not have high absorbance in the far-UV region (190-250 nm).[22]
-
Determine the precise concentration of the peptide, as this is critical for accurate data analysis.[22]
-
-
Instrument Setup:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample over the desired wavelength range (typically 190-260 nm for secondary structure analysis).
-
Subtract the buffer baseline from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the shape of the spectrum to qualitatively assess the secondary structure content. For example, α-helices show characteristic negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm. Random coils exhibit a strong negative band around 200 nm.
-
Use deconvolution algorithms to quantitatively estimate the percentage of each secondary structure element.
-
Applications and Signaling Pathways
The incorporation of UAAs has enabled the development of novel peptide-based therapeutics and research tools that target a wide range of biological processes, including complex signaling pathways.
Targeting G Protein-Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are major drug targets.[1][25] Peptides containing UAAs have been designed to modulate GPCR activity with enhanced stability and affinity. For instance, the introduction of UAAs can stabilize the bioactive conformation of a peptide agonist or antagonist, leading to improved therapeutic efficacy.[25][26]
Experimental Workflow for Therapeutic Peptide Design
The design and development of a therapeutic peptide incorporating UAAs follows a structured workflow, from initial design to preclinical evaluation.
Conclusion
The incorporation of unnatural amino acids has fundamentally expanded the possibilities in peptide design, enabling the creation of novel therapeutics with improved pharmacological profiles. This guide has provided a technical overview of the key concepts, quantitative data, experimental protocols, and applications in this rapidly evolving field. As our understanding of protein structure-function relationships deepens and new methods for UAA incorporation are developed, the role of unnatural amino acids in shaping the future of peptide-based medicine will undoubtedly continue to grow.
References
- 1. Frontiers | Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators [frontiersin.org]
- 2. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 阿达木单抗(adalimumab)肽图谱 LC-MS/MS 分析工作流程 [sigmaaldrich.com]
- 13. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Site-specific epitope tagging of G protein-coupled receptors by bioorthogonal modification of a genetically encoded unnatural amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 20. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchers.mq.edu.au [researchers.mq.edu.au]
- 24. researchgate.net [researchgate.net]
- 25. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-D-Ala(3,3-diphenyl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Ala(3,3-diphenyl)-OH is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a bulky 3,3-diphenyl moiety on the beta-carbon of D-alanine, introduces significant conformational constraints into peptide backbones. This property is highly sought after in drug discovery and development for the design of peptides with enhanced metabolic stability, receptor affinity, and specific secondary structures. The N-terminal tert-butyloxycarbonyl (Boc) protecting group is standard in Boc-based SPPS, ensuring controlled and stepwise peptide chain elongation.[1]
The incorporation of this compound can lead to peptides with novel pharmacological profiles, making it a key component in the synthesis of therapeutic peptides, particularly in oncology and neurology.[1][2] These application notes provide detailed protocols for the efficient incorporation of this compound in SPPS, along with expected outcomes and troubleshooting guidelines.
Physicochemical Properties and Data Presentation
The unique properties of this compound and its resulting peptides are summarized below. Due to the limited availability of direct quantitative data for peptides singularly incorporating this compound, the following tables include data extrapolated from studies on closely related diphenylalanine-containing peptides and general principles of SPPS with sterically hindered amino acids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₄ | [1] |
| Molecular Weight | 341.4 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 154-159 °C | [1] |
| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH) | [1] |
| Purity (HPLC) | ≥ 99% | [1] |
| Solubility | Soluble in organic solvents like DMF and DCM | [1] |
Table 2: Typical SPPS Performance and Expected Outcomes for Peptides Containing D-Ala(3,3-diphenyl)
| Parameter | Expected Value/Range | Notes |
| Resin Loading | 0.3 - 0.7 mmol/g | Standard for Boc-SPPS. |
| Coupling Efficiency (per step) | >98% | May require double coupling or optimized reagents for the sterically hindered residue. |
| Crude Peptide Purity (by HPLC) | 60 - 80% | Highly dependent on peptide length and sequence. |
| Final Purified Peptide Yield | 15 - 40% | Dependent on purification efficiency. |
Table 3: Physical Properties of a Dipeptide Containing a Diphenylalanine Analog (Boc-Dip-Dip)
| Property | Value | Reference |
| Young's Modulus | ~70 GPa | [3][4][5] |
| Piezoelectric Strain Coefficient (d₃₃) | ~73 pC/N | [3][5] |
Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of a peptide containing this compound using a standard Boc/Bzl protection strategy on a Merrifield resin.
Resin Preparation and Swelling
-
Resin Selection: Merrifield resin (chloromethylated polystyrene) is a suitable solid support for generating C-terminal carboxylic acids.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Wash the resin three times with N,N-dimethylformamide (DMF).
-
Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes before the first amino acid attachment.
-
Attachment of the First Amino Acid (C-terminal)
-
Method: The cesium salt method is commonly used for attaching the first Boc-protected amino acid to the Merrifield resin.
-
Procedure:
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.
-
Dissolve the Boc-amino acid cesium salt in DMF.
-
Add the solution to the swollen resin and agitate at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
SPPS Cycle for Peptide Elongation
A typical SPPS cycle involves deprotection, neutralization, and coupling steps, which are repeated for each amino acid in the sequence.
Caption: General workflow for a single cycle in Boc-SPPS.
-
Step 1: Boc Deprotection
-
Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Procedure:
-
Wash the peptide-resin with DCM.
-
Add the deprotection solution and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
-
Step 2: Neutralization
-
Reagent: 10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Procedure:
-
Add the neutralization solution to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM.
-
-
-
Step 3: Coupling of this compound
-
Due to the steric hindrance of the diphenylmethyl group, optimized coupling conditions are recommended.
-
Reagents:
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIEA (6 equivalents)
-
DMF as solvent
-
-
Procedure:
-
In a separate vial, dissolve this compound, HBTU, and HOBt in DMF.
-
Add DIEA to pre-activate the amino acid for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (colorless) indicates complete coupling. If the test is positive (blue), a second coupling is recommended.
-
Once the coupling is complete, wash the resin with DMF and DCM.
-
-
Final Cleavage and Deprotection
-
Reagent: Anhydrous hydrogen fluoride (B91410) (HF) is the standard for Boc-SPPS. A "low-high" HF cleavage protocol is often employed.
-
Scavengers: A scavenger cocktail (e.g., p-cresol, p-thiocresol, dimethyl sulfide) is crucial to prevent side reactions.
-
Procedure:
-
Dry the peptide-resin under vacuum.
-
Place the resin in an HF cleavage apparatus.
-
Add the scavenger cocktail.
-
Cool the apparatus to -5 to 0°C.
-
Distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry under vacuum.
-
Purification and Analysis
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Application in Drug Discovery: A Hypothetical Signaling Pathway
Peptides containing D-amino acids are being investigated for their therapeutic potential in various diseases, including neurodegenerative disorders like Alzheimer's disease. The introduction of D-amino acids can enhance peptide stability and allow for specific interactions with biological targets. For instance, an all-D-enantiomeric peptide, D3, has been developed to interact with amyloid-β (Aβ) aggregates, which are implicated in Alzheimer's pathology.[6] While D3 does not contain D-Ala(3,3-diphenyl), a hypothetical peptide incorporating this residue could be designed to modulate the amyloid cascade.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. All - d - Enantiomeric Peptide D3 Designed for Alzheimer's Disease Treatment Dynamically Interacts with Membrane-Bound Amyloid-β Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Boc-D-Ala(3,3-diphenyl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Ala(3,3-diphenyl)-OH is a sterically hindered amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. Its bulky diphenylmethyl side chain can impart conformational constraints, enhance proteolytic stability, and modulate biological activity. However, this steric hindrance presents a significant challenge during peptide synthesis, often leading to slow reaction rates and incomplete couplings.
These application notes provide a comprehensive guide to effective coupling strategies for this compound, focusing on the selection of appropriate coupling reagents and optimized protocols to maximize efficiency and yield. The information presented is based on established methodologies for sterically hindered amino acids.[1][2][3][4]
Challenges in Coupling Sterically Hindered Amino Acids
The primary obstacle in incorporating this compound into a peptide sequence is the steric bulk surrounding the carboxylic acid group. This bulkiness impedes the approach of the incoming amine nucleophile, slowing down the rate of amide bond formation. Consequently, standard coupling protocols may result in low yields, incomplete reactions, and the formation of deletion sequences. To overcome these challenges, highly efficient coupling reagents and optimized reaction conditions are necessary.[2]
Recommended Coupling Reagents
For the efficient coupling of sterically hindered amino acids like this compound, the use of high-potency uronium/aminium or phosphonium (B103445) salt-based coupling reagents is strongly recommended. These reagents rapidly form highly reactive activated esters, facilitating acylation of the sterically encumbered amino group.
Table 1: Recommended Coupling Reagents for this compound
| Reagent Class | Reagent Name | Full Name | Key Advantages |
| Uronium/Aminium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High coupling efficiency, especially for hindered amino acids.[3] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A widely used and effective coupling reagent.[3][5] | |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[1][5] | |
| Phosphonium Salts | PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Particularly effective for coupling N-methyl and other sterically hindered amino acids.[2][5] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A non-toxic alternative to BOP with similar high coupling efficiency.[1][5] | |
| Other | Acyl Fluorides (e.g., generated in situ with TFFH) | Tetramethylfluoroformamidinium hexafluorophosphate | Acyl fluorides are small and highly reactive, making them suitable for sterically demanding couplings.[1][4] |
Experimental Protocols
The following protocols are recommended as starting points for the coupling of this compound in solid-phase peptide synthesis (SPPS). Optimization of reaction times and reagent equivalents may be necessary depending on the specific peptide sequence and resin.
Protocol 1: Coupling using HATU/DIPEA
This protocol is a robust starting point for most couplings involving sterically hindered amino acids.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
In a separate reaction vessel, pre-activate the amino acid by dissolving this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow to react for 5-10 minutes.
-
Drain the DMF from the swollen resin.
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or the temperature may be slightly elevated (e.g., to 40°C).
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or Chloranil test). A negative test indicates completion.
-
If the coupling is incomplete after 4 hours, a second coupling (recoupling) with a fresh solution of activated amino acid is recommended.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and then DMF (3x) to remove excess reagents and by-products.
Protocol 2: Coupling using PyAOP/DIPEA
PyAOP is particularly effective for challenging couplings.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
PyAOP
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
In a separate vessel, dissolve this compound (3-5 equivalents) and PyAOP (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/PyAOP solution and allow to pre-activate for 5-10 minutes.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Agitate the reaction at room temperature for 2-4 hours.
-
Monitor the reaction for completion.
-
If necessary, perform a recoupling.
-
Wash the resin as described in Protocol 1.
Quantitative Data Summary
Table 2: General Coupling Parameters for Sterically Hindered Amino Acids
| Parameter | Recommended Range | Notes |
| Amino Acid Equivalents | 3 - 5 | Higher equivalents can help drive the reaction to completion. |
| Coupling Reagent Equivalents | 2.9 - 4.9 | A slight excess relative to the amino acid is often used. |
| Base (DIPEA) Equivalents | 6 - 10 | A greater excess of base is typically required. |
| Reaction Time | 2 - 4 hours | May require longer times or double coupling. |
| Temperature | Room Temperature to 40°C | Elevated temperatures can increase reaction rates but may also increase the risk of side reactions. |
| Expected Yield/Purity | Variable | Highly dependent on the specific sequence and coupling conditions. Aim for >99% coupling efficiency as determined by monitoring tests. |
Visualizing the Workflow
General Workflow for Coupling Sterically Hindered Amino Acids
The following diagram illustrates the key steps in a typical solid-phase peptide synthesis cycle for the incorporation of a sterically hindered amino acid like this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for coupling this compound.
Logical Relationship of Reagents in Activation
This diagram shows the interaction of the key components during the activation step prior to coupling.
Caption: Reagent interactions for the activation and coupling of this compound.
Conclusion
The successful incorporation of the sterically demanding this compound into peptide sequences is achievable through the careful selection of high-efficiency coupling reagents and the optimization of reaction conditions. The use of reagents such as HATU, PyAOP, or COMU, combined with extended reaction times and potentially elevated temperatures, is recommended. Monitoring the reaction progress is critical to ensure complete coupling and to determine the need for a recoupling step. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of peptides containing this valuable and challenging amino acid derivative.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Boc-D-Ala(3,3-diphenyl)-OH in Peptide Design
Topic: Boc-D-Ala(3,3-diphenyl)-OH for Inducing Conformational Constraints in Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a non-proteinogenic amino acid derivative utilized in peptide synthesis to introduce significant conformational constraints.[1] The incorporation of this sterically hindered D-amino acid can profoundly influence the secondary structure, proteolytic stability, and biological activity of synthetic peptides.[2][3] The bulky diphenyl groups on the β-carbon restrict the rotational freedom of the peptide backbone, guiding the peptide to adopt a more defined and rigid conformation. This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.[2] Furthermore, the D-configuration of the amino acid provides resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[4]
These application notes provide a comprehensive overview of the use of this compound in peptide chemistry, including its physicochemical properties, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for analyzing the resulting conformational changes and biological activity.
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Synonyms | This compound, (R)-N-(Boc)-β,β-diphenylalanine |
| CAS Number | 117027-46-0[5] |
| Molecular Formula | C₂₀H₂₃NO₄[5] |
| Molecular Weight | 341.4 g/mol [5] |
| Appearance | White to off-white crystalline powder[5] |
| Purity | ≥ 99% (HPLC)[5] |
| Melting Point | 154-159 °C[5] |
| Optical Rotation | [α]D = -35 ± 2º (c=1 in MeOH)[5] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents.[6] |
| Storage | Store at -20°C for long-term stability.[6] |
Experimental Protocols
Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing a this compound residue using the Boc/Bzl protection strategy. Due to the steric hindrance of this compound, modifications to standard coupling protocols are necessary to ensure efficient acylation.
Materials:
-
Boc-protected amino acids
-
This compound
-
Merrifield or PAM resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Piperidine (for Fmoc-SPPS, if applicable)
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/water)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 4-6 hours. Due to steric hindrance, an extended coupling time is recommended.
-
Monitor the coupling reaction using a ninhydrin (B49086) (Kaiser) test. If the test is positive, repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.
-
Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.
-
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The incorporation of this compound is expected to induce a more defined secondary structure.
Protocol:
-
Prepare stock solutions of the native and modified peptides in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).
-
Determine the precise concentration of the peptide solutions by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by a colorimetric assay (e.g., BCA assay).
-
Record CD spectra from 190 to 260 nm at 25°C using a quartz cuvette with a 1 mm path length.
-
Collect data at a scanning speed of 50 nm/min with a 1 nm bandwidth.
-
Average three scans and subtract the buffer baseline.
-
Convert the raw data to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Analyze the spectra using deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.
Hypothetical Data Presentation:
The following table illustrates how the conformational changes upon incorporation of D-Ala(3,3-diphenyl) could be presented.
| Peptide | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Native Peptide | 15 | 20 | 65 |
| Diphenylalanine Peptide | 10 | 55 | 35 |
Assessment of Biological Activity: A Hypothetical GPCR Binding Assay
The conformational constraint introduced by D-Ala(3,3-diphenyl) can enhance the binding affinity of a peptide to its receptor. This protocol describes a competitive radioligand binding assay for a hypothetical G-protein coupled receptor (GPCR).
Protocol:
-
Prepare cell membranes expressing the target GPCR.
-
In a 96-well plate, add increasing concentrations of the native or modified peptide.
-
Add a constant concentration of a radiolabeled ligand (e.g., ³H-labeled antagonist) to each well.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 1 hour to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each peptide concentration.
-
Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Hypothetical Data Presentation:
| Peptide | IC₅₀ (nM) | Ki (nM) |
| Native Peptide | 250 | 150 |
| Diphenylalanine Peptide | 25 | 15 |
Signaling Pathway Visualization
The incorporation of conformationally constrained amino acids can modulate the interaction of a peptide with its target, thereby influencing downstream signaling pathways. The following diagram illustrates a generic GPCR signaling pathway that could be affected by a modified peptide antagonist.
References
Applications of Boc-D-Ala(3,3-diphenyl)-OH in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-Ala(3,3-diphenyl)-OH is a non-natural, protected amino acid that serves as a valuable building block in modern peptide-based drug discovery. Its unique structural feature, the geminal diphenyl groups on the β-carbon, imparts significant conformational constraints upon peptides into which it is incorporated. This restriction of peptide backbone flexibility can lead to enhanced biological activity, improved metabolic stability, and better receptor selectivity. This document provides an overview of the applications of this compound in drug discovery, particularly in the fields of oncology and neurology, and includes a general protocol for its incorporation into synthetic peptides.
Introduction
Peptides are crucial molecules in a vast array of biological processes and have emerged as promising therapeutic agents due to their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids is a key strategy to overcome these drawbacks. This compound, a derivative of D-alanine, is utilized in peptide synthesis to introduce conformational rigidity.[1] The bulky diphenyl moiety restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby enhancing its interaction with its biological target.[1]
Key Applications in Drug Discovery
The use of this compound is primarily in the synthesis of peptidomimetics and conformationally constrained peptides for therapeutic applications.
-
Oncology: In cancer research, constraining the conformation of peptides that target protein-protein interactions or cell surface receptors can lead to more potent and selective antagonists or agonists. The incorporation of this compound can aid in the design of peptides that mimic a specific secondary structure, such as a β-turn, which is often critical for biological activity.[1][2]
-
Neurology: In the development of therapeutics for neurological disorders, peptides that can cross the blood-brain barrier and interact with specific receptors in the central nervous system are of great interest. The conformational rigidity imparted by the diphenylalanine residue can contribute to increased proteolytic resistance and potentially improved pharmacokinetic properties of neuroactive peptides.[1][2]
-
Enhanced Stability: The D-amino acid configuration and the steric hindrance provided by the diphenyl groups can protect the resulting peptide from degradation by endogenous proteases, leading to a longer in vivo half-life.
While the potential applications are significant, it is important to note that specific examples of peptides containing this compound with publicly available, detailed quantitative biological data are currently limited.
Physicochemical and Handling Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₄ | [1] |
| Molecular Weight | 341.4 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% (typically by HPLC) | [1] |
| Storage (Solid) | Powder, -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) | [3] |
Experimental Protocols
The incorporation of this compound into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) with Boc chemistry.
General Protocol for Boc-SPPS Incorporation
This protocol outlines the general steps for coupling this compound to a resin-bound peptide.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin) with the N-terminus deprotected
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIEA or NMM)
-
Solvents: DMF, DCM
-
Deprotection solution: 50% TFA in DCM
-
Neutralization solution: 5-10% DIEA in DMF
-
Washing solvents: DMF, DCM, IPA
-
Kaiser test kit (for monitoring coupling completion)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes and drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM, followed by IPA and then DMF.
-
-
Neutralization:
-
Treat the resin with 5-10% DIEA in DMF for 1-2 minutes. Repeat this step twice.
-
Wash the resin with DMF.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.
-
Add a base (e.g., DIEA, 4-8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours. Due to the steric bulk of the diphenyl groups, a longer coupling time or double coupling may be necessary.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF, followed by DCM.
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling cycles for the subsequent amino acids in the sequence.
Visualization of Concepts
Logical Relationship in Drug Design
Caption: Rationale for incorporating this compound.
Experimental Workflow for Peptide Synthesis
Caption: Boc-SPPS workflow for incorporation.
Conclusion
This compound is a specialized amino acid derivative that offers a powerful tool for medicinal chemists to rationally design peptidomimetics with improved therapeutic potential. By introducing conformational rigidity, it can enhance the biological activity, stability, and selectivity of peptides. While detailed case studies with quantitative data are not widely available in the public domain, the principles of its application are well-founded in the principles of peptide chemistry and drug design. The provided general protocol serves as a starting point for its successful incorporation into novel peptide-based drug candidates.
References
Application Notes and Protocols for the Synthesis of Peptidomimetics Using Boc-D-Ala(3,3-diphenyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug discovery and development, peptidomimetics represent a promising class of therapeutic agents. These molecules are designed to mimic the structure and function of natural peptides but offer improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of non-natural amino acids is a key strategy in the design of potent and stable peptidomimetics.
Boc-D-Ala(3,3-diphenyl)-OH, a derivative of D-alanine featuring two phenyl groups on the β-carbon, is a valuable building block in the synthesis of such peptidomimetics. The bulky and hydrophobic nature of the 3,3-diphenylalanine (Dip) residue can introduce significant conformational constraints into the peptide backbone, which can lead to increased receptor affinity and selectivity. Furthermore, the D-configuration of the amino acid provides inherent resistance to proteolysis.
These application notes provide detailed protocols for the incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS) and discuss its application in the synthesis of peptidomimetics targeting G-protein coupled receptors (GPCRs), such as somatostatin (B550006) and neurokinin-1 (NK-1) receptors.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for reaction planning and characterization of the final products.
| Property | Value | Reference |
| CAS Number | 117027-46-0 | [1] |
| Molecular Formula | C₂₀H₂₃NO₄ | [1] |
| Molecular Weight | 341.4 g/mol | [1] |
| Appearance | White crystalline powder | |
| Purity | ≥ 99% (HPLC) | [1] |
| Solubility | Soluble in DMF, NMP, and DCM | |
| Storage | Store at -20°C | [2] |
Experimental Protocols
The incorporation of the sterically hindered this compound residue requires optimized coupling conditions to ensure high efficiency and minimize side reactions. The following protocols outline the recommended procedures for Boc-SPPS.
Protocol 1: Manual Boc-SPPS for Incorporation of this compound
This protocol is suitable for small-scale synthesis and optimization studies.
1. Resin Swelling and Preparation:
-
Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (B109758) (DCM) for 1-2 hours, followed by N,N-dimethylformamide (DMF) for 30 minutes.
-
If starting with a pre-loaded resin, proceed to Boc deprotection.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes (pre-wash).
-
Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DMF (3x).
3. Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.
-
Wash the resin with DMF (3x).
4. Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and vortex for 2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the diphenylalanine residue, an extended coupling time is recommended.[3]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test or the chloranil (B122849) test. If the test is positive (indicating incomplete coupling), a second coupling should be performed.
5. Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride/DIEA/DMF in a 1:1:8 ratio) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
6. Final Cleavage and Deprotection:
-
After the complete peptide sequence is assembled, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., HF/anisole for Boc/Bzl strategy).
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for a Single Coupling Cycle in Boc-SPPS
Data Presentation: Coupling Efficiency and Purity
The successful incorporation of sterically hindered amino acids like this compound is critical for the overall yield and purity of the final peptidomimetic. The choice of coupling reagent significantly impacts the efficiency of the reaction. Below is a comparative table of commonly used coupling reagents for challenging couplings.
| Coupling Reagent | Typical Coupling Time for Hindered Residues | Relative Efficiency | Notes |
| DCC/HOBt | 4-12 hours | Moderate | Cost-effective but can lead to side reactions. |
| HBTU/HOBt | 2-4 hours | High | Recommended for this compound. [3] |
| HATU/HOAt | 1-3 hours | Very High | Generally more efficient than HBTU, especially for very difficult couplings. |
| PyBOP | 2-6 hours | High | Effective, but byproducts can be problematic to remove. |
Note: The data presented are typical values and may vary depending on the specific peptide sequence, resin, and reaction conditions. Optimization is often necessary.
Application Example: Synthesis of a Somatostatin Analog
Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of five GPCRs (SSTR1-5).[4][5] Analogs of somatostatin are used clinically for the treatment of acromegaly and certain neuroendocrine tumors. The incorporation of D-amino acids and non-natural residues like diphenylalanine can enhance the metabolic stability and receptor selectivity of these analogs.[6]
A hypothetical somatostatin analog incorporating D-3,3-diphenylalanine at position 7 could be synthesized using the protocols described above. The sequence could be, for example: H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-D-Dip-NH2. The introduction of the bulky D-Dip residue would be expected to constrain the conformation of the peptide, potentially leading to altered binding affinities for the different somatostatin receptor subtypes.
Signaling Pathway: GPCR Antagonism
Peptidomimetics containing D-amino acids and other non-natural residues are often developed as antagonists for GPCRs. An antagonist binds to the receptor but does not elicit the intracellular signaling cascade that is normally triggered by the endogenous ligand. In the case of somatostatin receptors, an antagonist would block the inhibitory effects of somatostatin on hormone secretion.
Conclusion
This compound is a key building block for the synthesis of conformationally constrained and proteolytically stable peptidomimetics. The steric bulk of this amino acid derivative necessitates the use of potent coupling reagents, such as HBTU/HOBt, and extended reaction times to achieve high incorporation efficiency in Boc-SPPS. The resulting peptidomimetics have significant potential as therapeutic agents, particularly as modulators of GPCRs like the somatostatin and neurokinin receptors. The protocols and information provided in these application notes offer a comprehensive guide for researchers in the design and synthesis of novel peptidomimetics using this versatile non-natural amino acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine [diposit.ub.edu]
- 5. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Boc-D-Ala(3,3-diphenyl)-OH in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Ala(3,3-diphenyl)-OH is a non-natural, sterically hindered amino acid building block used in solid-phase peptide synthesis (SPPS). The incorporation of this D-amino acid with its bulky diphenylmethyl side chain offers several advantages in the design of bioactive peptides. The D-configuration enhances metabolic stability by providing resistance to enzymatic degradation, while the rigid, hydrophobic nature of the diphenylalanine moiety can enforce specific peptide conformations, potentially leading to increased receptor affinity and selectivity. This building block is particularly valuable in the development of novel therapeutics, including opioid receptor modulators, somatostatin (B550006) analogs, and GnRH analogs, where precise conformational control is crucial for biological activity.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.4 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| CAS Number | 117027-46-0 |
Applications in Bioactive Peptide Development
The unique structural features of this compound make it a valuable tool for peptide-based drug discovery. Its incorporation can significantly influence the pharmacological properties of peptides.
-
Enhanced Metabolic Stability: The D-amino acid configuration provides resistance to proteolysis, increasing the in vivo half-life of the peptide.
-
Conformational Rigidity: The bulky diphenyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation.
-
Increased Receptor Affinity and Selectivity: The hydrophobic and aromatic nature of the diphenylalanine side chain can facilitate strong interactions with receptor binding pockets, leading to improved affinity and selectivity.
While specific quantitative data for peptides containing this compound is not extensively available in the public domain, data from analogous peptides containing D-phenylalanine derivatives highlight the potential for high bioactivity. For instance, the macrocyclic tetrapeptide CJ-15,208, which contains a D-phenylalanine residue, demonstrates significant affinity for opioid receptors.[1]
Table 1: Bioactivity of D-Phenylalanine Containing Opioid Peptide Analog (CJ-15,208) [1]
| Peptide | Receptor | IC₅₀ (nM) |
| CJ-15,208 (cyclo[Phe-d-Pro-Phe-Trp]) | κ-opioid receptor (KOR) | 47 |
| μ-opioid receptor (MOR) | 260 | |
| δ-opioid receptor (DOR) | 2600 |
Experimental Protocols
The following protocols are provided for the incorporation of the sterically hindered amino acid this compound into a peptide sequence using manual Boc-SPPS.
Protocol 1: Resin Swelling and Preparation
-
Resin Selection: Choose a resin appropriate for your desired C-terminal functionality (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).
-
Swelling: Place the resin in a reaction vessel and wash three times with N,N-dimethylformamide (DMF). Add fresh DMF to swell the resin for at least 30 minutes.
Protocol 2: Nα-Boc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
-
Neutralization: Add a 5-10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DMF to the resin and agitate for 1-2 minutes. Repeat this step two more times.
-
Wash the resin with DMF (3-5 times).
Protocol 3: Coupling of this compound
Due to the steric hindrance of this compound, a potent coupling reagent is recommended.
Recommended Method: HBTU/DIEA
-
Activation Mixture: In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (2-4 equivalents) in a minimal amount of DMF. Add DIEA (4-8 equivalents).
-
Coupling: Immediately add the activation mixture to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another hour or perform a second coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Alternative Method: DIC/HOBt
-
Activation Mixture: Dissolve this compound (2-4 equivalents) and 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the neutralized resin. Add N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents).
-
Agitate the mixture for 2-4 hours.
-
Monitor and wash as described for the HBTU/DIEA method.
Protocol 4: Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the other amino acids in the peptide sequence. For peptides containing hydrophobic residues like diphenylalanine, a standard strong acid cleavage is typically employed.
Standard HF Cleavage
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole (B1667542) (10% v/v), to trap reactive carbocations.
-
Cool the reaction vessel to 0°C.
-
Carefully distill anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry under vacuum.
Alternative "Low and High" HF Cleavage for Sensitive Residues
For peptides containing sensitive residues (e.g., Cys, Met, Trp), a two-step "low and high" HF cleavage protocol can minimize side reactions.
Signaling Pathways of Target Receptors
Peptides incorporating this compound are often designed to target G-protein coupled receptors (GPCRs), such as opioid, somatostatin, and GnRH receptors. The signaling cascades initiated by these receptors are crucial for their biological effects.
Opioid Receptor Signaling Pathway
Opioid receptors (μ, δ, and κ) are classical GPCRs that couple to inhibitory G proteins (Gi/o).
References
Application Notes: Boc-D-Ala(3,3-diphenyl)-OH in the Synthesis of γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Boc-D-Ala(3,3-diphenyl)-OH, a non-proteinogenic amino acid, in the synthesis of potent enzyme inhibitors, with a specific focus on γ-secretase inhibitors for potential therapeutic applications in Alzheimer's disease.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its unique structural features, including the bulky diphenyl moiety and the Boc-protecting group, make it an attractive component for the design of peptidomimetics and other small molecule inhibitors targeting enzymes implicated in various diseases.[1] The diphenyl group can engage in hydrophobic and π-π stacking interactions within the active site of a target enzyme, potentially leading to enhanced binding affinity and selectivity. The Boc (tert-butyloxycarbonyl) protecting group facilitates straightforward incorporation into peptide chains or small molecule scaffolds using standard solid-phase or solution-phase synthesis techniques.
One of the key applications of this amino acid derivative is in the development of inhibitors for γ-secretase, a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease. γ-Secretase is responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients. Inhibition of γ-secretase is therefore a promising therapeutic strategy to reduce Aβ production.
Application in the Synthesis of γ-Secretase Inhibitors
This compound serves as a key structural motif in a class of potent γ-secretase inhibitors. The diphenylalanine scaffold can be incorporated into dipeptide-like structures that mimic the substrate of γ-secretase, leading to effective inhibition of the enzyme's activity.
Quantitative Data of a Representative γ-Secretase Inhibitor
The following table summarizes the inhibitory activity of a representative γ-secretase inhibitor synthesized using a derivative of diphenylalanine, as described in patent EP 2177529 B1.
| Compound ID | Target Enzyme | Assay | IC50 (nM) |
| Example Compound | γ-Secretase | Aβ40 Production Inhibition | 1.5 |
Data extracted and adapted from patent EP 2177529 B1. The patent describes the synthesis of related compounds, and this data is representative of the potency of this class of inhibitors.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a γ-secretase inhibitor incorporating a diphenylalanine core structure, based on procedures outlined in the chemical literature and relevant patents.
Protocol 1: Synthesis of the Dipeptide Amide Intermediate
This protocol describes the coupling of this compound with a second amino acid amide.
Materials:
-
This compound
-
L-Alaninamide hydrochloride
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and L-Alaninamide hydrochloride (1.1 eq) in DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add BOP reagent (1.2 eq) to the reaction mixture and stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired dipeptide amide intermediate.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to yield the free amine.
Materials:
-
Dipeptide amide intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the dipeptide amide intermediate in DCM.
-
Add an equal volume of TFA to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected dipeptide amine.
Protocol 3: Final Coupling to a Carboxylic Acid Moiety
This protocol describes the final step to couple the deprotected dipeptide with a desired carboxylic acid to yield the final γ-secretase inhibitor.
Materials:
-
Deprotected dipeptide amine from Protocol 2
-
Carboxylic acid of interest
-
DIPEA
-
BOP reagent
-
DMF
Procedure:
-
Follow the general coupling procedure described in Protocol 1, using the deprotected dipeptide amine and the desired carboxylic acid as starting materials.
-
Purify the final product by silica gel column chromatography or preparative HPLC.
Visualizations
Logical Relationship in γ-Secretase Inhibition
The following diagram illustrates the logical relationship between the inhibition of γ-secretase and the reduction of Aβ peptide formation, a key pathological hallmark of Alzheimer's disease.
Caption: Logical flow of γ-secretase inhibition.
Experimental Workflow for Inhibitor Synthesis
The diagram below outlines the general experimental workflow for the synthesis and purification of a γ-secretase inhibitor using this compound.
Caption: Workflow for γ-secretase inhibitor synthesis.
References
Application Notes and Protocols for Boc-D-Ala(3,3-diphenyl)-OH in Neurological and Oncological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Ala(3,3-diphenyl)-OH is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of peptidomimetics and other small molecules for biomedical research. Its unique structural feature, the gem-diphenyl group on the β-carbon, imparts significant conformational constraints and hydrophobicity to the resulting peptides. These characteristics are instrumental in designing molecules with enhanced biological activity, stability, and cell permeability, making it a valuable tool in drug discovery, particularly in the fields of oncology and neurology.
In oncological research, the incorporation of this compound into peptide backbones can lead to the development of potent and selective anticancer agents. The diphenylalanine moiety can facilitate interactions with specific biological targets and contribute to mechanisms such as apoptosis induction and the modulation of cancer-related signaling pathways.
In the context of neurological research, the diphenylalanine structure is of significant interest due to its presence in the core recognition motif of the β-amyloid polypeptide, a key player in the pathogenesis of Alzheimer's disease. Consequently, molecules containing this motif are widely used as models to study amyloid aggregation and to screen for potential inhibitors of this pathological process.
These application notes provide an overview of the utility of this compound in these research areas, complete with detailed protocols for the synthesis and biological evaluation of derived compounds.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₃NO₄ |
| Molecular Weight | 341.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) and other organic solvents. |
| Storage | Store at -20°C for long-term stability (up to 3 years). |
Application in Oncological Research: Synthesis and Evaluation of an Anticancer Dipeptide
The diphenylalanine motif can be incorporated into peptides to enhance their cytotoxic activity against cancer cells. This section outlines the synthesis of a dipeptide containing a 3,3-diphenylalanine residue and the subsequent evaluation of its anticancer properties.
Quantitative Data Summary: Anticancer Activity
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Diphenylalanine-Containing Dipeptide | PC3 (Prostate Cancer) | MTT Assay | [Data not explicitly found in search results, hypothetical value for illustrative purposes] 15.5 | Based on general findings of anticancer activity |
Experimental Protocols
1. Synthesis of a Diphenylalanine-Containing Dipeptide (Illustrative Example)
This protocol describes the solution-phase synthesis of a dipeptide, for instance, Ala-D-Ala(3,3-diphenyl).
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of this compound: Dissolve this compound (1.1 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 eq) and stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Coupling Reaction: In a separate flask, dissolve H-Ala-OMe.HCl (1 eq) in DMF and add DIEA (2.5 eq) at 0°C. To this solution, add the activated this compound solution from step 1. Stir the reaction mixture overnight at room temperature.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with ethyl acetate (B1210297) and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected dipeptide, Boc-D-Ala(3,3-diphenyl)-Ala-OMe.
-
Boc Deprotection: Dissolve the purified dipeptide in a mixture of TFA and DCM (1:1) and stir at room temperature for 2 hours.
-
Final Product Isolation: Remove the solvent under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the dipeptide trifluoroacetate (B77799) salt. Filter and dry the product under vacuum.
2. Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of the synthesized dipeptide against a cancer cell line (e.g., PC3).
Materials:
-
PC3 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized dipeptide
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the dipeptide in culture medium. Replace the medium in the wells with the medium containing different concentrations of the dipeptide and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
3. Apoptosis (Annexin V-FITC/PI) Assay
This protocol is to determine if the dipeptide induces apoptosis in cancer cells.
Materials:
-
PC3 cells
-
Synthesized dipeptide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed PC3 cells in a 6-well plate and treat with the dipeptide at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway in Oncology
Peptides containing diphenylalanine can induce apoptosis by interacting with cell surface receptors or intracellular targets. For example, some dipeptides have been shown to target the TNFSF9 (Tumor Necrosis Factor Superfamily Member 9) protein, also known as 4-1BB, a co-stimulatory molecule expressed on activated immune cells and some cancer cells. Binding to TNFSF9 can trigger downstream signaling cascades that lead to apoptosis and modulate inflammatory responses.
Application in Neurological Research: Inhibition of Amyloid-β Aggregation
The diphenylalanine motif is a core component of the β-amyloid peptide, which aggregates to form plaques in the brains of individuals with Alzheimer's disease. Therefore, molecules containing this motif are valuable tools for studying the aggregation process and for screening potential inhibitors.
Quantitative Data Summary: Aβ Aggregation Inhibition
| Compound | Assay | Target | IC₅₀ (µM) | Reference |
| Diphenylalanine-based Inhibitor | Thioflavin T Assay | Aβ₄₂ Aggregation | [Data not explicitly found in search results, hypothetical value for illustrative purposes] 8.2 | Based on general findings for Aβ aggregation inhibitors |
Experimental Protocols
1. Synthesis of a Diphenylalanine-based Peptide for Aβ Aggregation Studies
A simple peptide such as a protected diphenylalanine dipeptide (e.g., Boc-Phe-Phe-OMe) can be synthesized using standard solid-phase peptide synthesis (SPPS) with this compound as a building block.
2. Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay measures the extent of amyloid fibril formation in the presence and absence of a potential inhibitor.
Materials:
-
Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT) stock solution
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well black plates with a clear bottom
-
Fluorometer
Procedure:
-
Aβ₁₋₄₂ Preparation: Dissolve Aβ₁₋₄₂ in HFIP to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen. Store the resulting peptide film at -80°C.
-
Aggregation Assay: Resuspend the Aβ₁₋₄₂ film in phosphate buffer to a final concentration of 10 µM. Add the test compound (diphenylalanine-based peptide) at various concentrations.
-
Incubation: Incubate the plate at 37°C with gentle shaking for 24-48 hours.
-
ThT Staining: Add ThT solution to each well to a final concentration of 5 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound relative to the control (Aβ₁₋₄₂ alone). Determine the IC₅₀ value.
Signaling Pathway in Neurology: Aβ Aggregation Cascade
The aggregation of Aβ peptides is a key pathological event in Alzheimer's disease. It is a nucleation-dependent polymerization process that proceeds from soluble monomers to oligomers, protofibrils, and finally to insoluble amyloid fibrils that form plaques. Diphenylalanine-containing molecules can interfere with this process at various stages.
Conclusion
This compound is a versatile and valuable building block for the development of novel therapeutic agents and research tools in oncology and neurology. Its unique structural properties enable the design of peptides and small molecules with enhanced biological activities. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own studies. Further investigation into the specific mechanisms of action and the optimization of lead compounds derived from this compound will be crucial for translating these research findings into clinical applications.
Application Notes and Protocols for Boc Group Deprotection in the Presence of Diphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis, prized for its stability under a range of conditions and its facile removal with acid. However, when peptides contain sensitive residues, such as the aromatic diphenylalanine, the deprotection step requires careful consideration to prevent unwanted side reactions. This document provides a detailed overview of strategies for the successful deprotection of the Boc group in peptides containing diphenylalanine, complete with experimental protocols and data to guide methodology selection.
Diphenylalanine, with its two phenyl rings, presents a unique challenge during Boc deprotection. The electron-rich aromatic rings are susceptible to electrophilic attack by the tert-butyl cation, a reactive intermediate generated during the cleavage of the Boc group under acidic conditions. This can lead to alkylation of the phenyl rings, resulting in impurities that are often difficult to separate from the desired peptide. Therefore, the choice of deprotection reagents and the inclusion of appropriate scavengers are critical for maintaining the integrity of the diphenylalanine moiety.
Deprotection Strategies and Mechanisms
The removal of the Boc group is an acid-catalyzed process. The reaction is initiated by protonation of the carbonyl oxygen of the Boc group, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine.
To mitigate the risk of side reactions with diphenylalanine, two primary strategies can be employed: the use of scavengers to trap the tert-butyl cation, and the application of milder deprotection conditions.
Standard Acidic Deprotection with Scavengers
Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is the most common reagent for Boc deprotection. To prevent the alkylation of the diphenylalanine side chain, a scavenger cocktail should be used.
Table 1: Common Scavenger Cocktails for Boc Deprotection of Aromatic Peptides
| Scavenger Cocktail | Composition | Rationale |
| Reagent K | TFA/Thioanisole/Water/Phenol (B47542)/EDT (82.5:5:5:5:2.5) | A versatile cocktail for peptides with multiple sensitive residues. Thioanisole and phenol act as effective scavengers for the tert-butyl cation. |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Recommended for peptides containing arginine and other sensitive residues. |
| TES/TFA/DCM | Triethylsilane/TFA/DCM (e.g., 1:49:50) | Triethylsilane (TES) is a highly effective scavenger that reduces the tert-butyl cation to isobutane. |
Milder Deprotection Methods
For particularly sensitive peptides, milder acidic conditions can be employed to slow down the rate of tert-butyl cation formation and minimize side reactions.
Table 2: Mild Boc Deprotection Conditions
| Reagent | Solvent | Typical Conditions | Notes |
| 4M HCl | Dioxane | Room temperature, 30 min - 2 h | Often considered milder than TFA. The resulting hydrochloride salt can be isolated.[1] |
| 10-25% TFA | DCM | 0°C to room temperature, monitored by TLC/LC-MS | Reduced TFA concentration can decrease the rate of side reactions. |
| Lewis Acids (e.g., ZnBr₂, SnCl₄) | DCM | Room temperature | Can offer high selectivity, but optimization is often required.[1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers
This protocol is suitable for the deprotection of a Boc-protected diphenylalanine-containing peptide in solution.
Materials:
-
Boc-protected diphenylalanine-containing peptide
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Diethyl ether, cold
-
Nitrogen gas
Procedure:
-
Dissolve the Boc-protected peptide in anhydrous DCM (e.g., 10 mL per 1 mmol of peptide) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylsilane (5-10 equivalents) to the solution.
-
Slowly add TFA (e.g., 25-50% v/v in DCM) to the reaction mixture while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can aid in the removal of residual TFA.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as its TFA salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Mild Boc Deprotection using HCl in Dioxane
This protocol is recommended for peptides that are sensitive to strong acidic conditions.
Materials:
-
Boc-protected diphenylalanine-containing peptide
-
4M HCl in 1,4-dioxane (B91453)
-
Diethyl ether, cold
-
Nitrogen gas
Procedure:
-
Dissolve the Boc-protected peptide in a minimal amount of 1,4-dioxane in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as its hydrochloride salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Visualization of Workflows and Concepts
Boc Deprotection and Side Reaction Pathway
References
Application Notes and Protocols for the Incorporation of Boc-D-Ala(3,3-diphenyl)-OH into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the development of peptides with enhanced therapeutic properties. Boc-D-Ala(3,3-diphenyl)-OH, a sterically hindered D-amino acid, presents a unique building block for modulating peptide conformation, increasing proteolytic stability, and enhancing receptor affinity. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide libraries using solid-phase peptide synthesis (SPPS).
Introduction
This compound is a synthetic amino acid derivative characterized by a bulky diphenylmethyl moiety on its side chain.[1] This significant steric hindrance can be strategically employed to introduce conformational constraints within a peptide sequence, potentially inducing turns or disrupting helices.[2] Furthermore, the D-configuration of the amino acid inherently confers resistance to enzymatic degradation by proteases, a critical attribute for enhancing the in vivo half-life of peptide-based drugs.[3] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a standard protecting group in SPPS, allowing for selective deprotection and coupling reactions.[4]
The primary challenge in utilizing this compound lies in its sterically demanding nature, which can impede coupling efficiency during peptide synthesis.[5] Therefore, optimized protocols and the selection of appropriate coupling reagents are paramount for its successful incorporation.
Key Applications in Drug Discovery
The unique structural features of this compound make it a valuable tool for:
-
Enhancing Metabolic Stability: The D-amino acid configuration provides resistance to proteolysis, prolonging the peptide's circulation time.
-
Conformational Rigidity: The bulky side chain can lock the peptide backbone into a specific conformation, which can be crucial for high-affinity receptor binding.
-
Modulating Protein-Protein Interactions: The diphenylmethyl group can act as a pharmacological "hot-spot," disrupting or stabilizing protein-protein interfaces.
-
Improving Bioavailability: Increased stability and defined conformation can contribute to improved oral or systemic bioavailability.
Comparative Analysis of Coupling Reagents
The selection of a suitable coupling reagent is critical for overcoming the steric hindrance of this compound. While carbodiimide-based reagents like DCC and DIC can be used, uronium/aminium and phosphonium (B103445) salt-based reagents are generally more effective for coupling bulky amino acids.[1][6] Below is a summary of commonly used coupling reagents and their expected performance for this application.
| Coupling Reagent | Additive | Base | Typical Coupling Time | Expected Yield | Expected Purity | Key Considerations |
| HATU | HOAt | DIPEA | 1-4 hours | High | Very High | Generally considered the most efficient for sterically hindered amino acids due to the formation of a highly reactive OAt-ester.[7] |
| HBTU | HOBt | DIPEA | 2-6 hours | High | High | A reliable and widely used coupling reagent, though slightly less reactive than HATU for challenging couplings.[6][7] |
| PyBOP | - | DIPEA | 4-12 hours | Medium-High | High | A phosphonium-based reagent that can be effective, but may require longer reaction times. |
| DIC | HOBt/Oxyma | - | 6-24 hours | Medium | Medium-High | A cost-effective option, but generally slower and may lead to more side reactions with hindered residues. |
Note: The data in this table is representative and based on the general performance of these reagents for sterically hindered amino acids. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
The following is a detailed protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol assumes a Boc/Bzl protection strategy on a PAM resin.
Materials and Reagents
-
Boc-L-amino acid-PAM resin
-
This compound
-
Other Boc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Kaiser test kit
Step-by-Step Synthesis Protocol
-
Resin Swelling: Swell the pre-loaded resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1 minute.
-
Drain and treat with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (1x), and DMF (5x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acid residues in the sequence.
-
Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Dry the peptide-resin thoroughly under vacuum.
-
Perform cleavage using anhydrous HF or TFMSA with appropriate scavengers.
-
Precipitate the crude peptide in cold diethyl ether.
-
Collect the peptide by centrifugation or filtration.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Visualized Workflows and Concepts
General SPPS Workflow
Caption: General workflow for Boc solid-phase peptide synthesis.
Conceptual Impact of this compound Incorporation
Caption: Conceptual benefits of incorporating this compound.
Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, extend the reaction time, increase the temperature slightly (e.g., to 40°C), or perform a double coupling with fresh reagents.
-
Low Yield: Ensure complete deprotection and neutralization steps. Use high-quality, anhydrous solvents.
-
Side Reactions: Minimize the time between neutralization and coupling to prevent pyroglutamate (B8496135) formation at the N-terminus.
Conclusion
The successful incorporation of the sterically demanding this compound into peptide libraries requires careful optimization of the coupling conditions, with HATU being a highly recommended coupling reagent. By following the detailed protocols outlined in this document, researchers can effectively leverage the unique properties of this non-canonical amino acid to develop novel peptide therapeutics with improved stability, conformation, and biological activity.
References
- 1. bachem.com [bachem.com]
- 2. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Overcoming poor solubility of Boc-D-Ala(3,3-diphenyl)-OH during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered and poorly soluble amino acid derivative, Boc-D-Ala(3,3-diphenyl)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in standard peptide synthesis solvents?
A1: The poor solubility of this compound stems from its chemical structure. The two bulky, nonpolar diphenyl groups on the side chain create significant steric hindrance and impart a highly hydrophobic character to the molecule. This makes it challenging for common polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) to effectively solvate the molecule and overcome the strong intermolecular forces in the solid state.
Q2: I am observing incomplete coupling reactions when using this compound. What are the likely causes?
A2: Incomplete coupling is a common issue with this amino acid and is typically due to a combination of two factors:
-
Poor Solubility: If the amino acid is not fully dissolved in the reaction solvent, its effective concentration is too low for the reaction to proceed to completion.
-
Steric Hindrance: The bulky diphenylmethyl group can physically block the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate significantly.
Q3: Can I use standard coupling reagents like DIC/HOBt with this compound?
A3: While it is possible to use standard coupling reagents, it is often not recommended for such a sterically hindered amino acid. More potent activating agents are generally required to achieve a reasonable reaction rate and coupling efficiency. Reagents such as HBTU, HATU, or PyBOP are more effective in activating the sterically hindered carboxyl group and are therefore recommended for difficult couplings.
Q4: Is solid-phase peptide synthesis (SPPS) or solution-phase synthesis better for this amino acid?
A4: Both methods can be employed, but each has its considerations. In SPPS, the insolubility of the growing peptide chain can become a problem, leading to aggregation and poor reaction kinetics. However, the use of excess reagents can help drive the reaction to completion. Solution-phase synthesis may offer more flexibility in terms of solvent choice and concentration, but purification of the final product can be more challenging. The choice of method will depend on the specific peptide sequence and the scale of the synthesis.
Troubleshooting Guide
Issue 1: this compound will not dissolve in the coupling solvent.
This is the most common challenge encountered with this amino acid. The following troubleshooting steps can be taken, starting with the most common and moving to more specialized techniques.
Root Cause Analysis and Solution Workflow
Caption: A stepwise approach to resolving solubility issues.
Solution Strategies:
-
Solvent Selection:
-
DMSO: Dimethyl sulfoxide (B87167) is the most effective solvent for this compound.[1] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
-
NMP: N-methyl-2-pyrrolidone is generally a better solvent for hydrophobic peptides and amino acids than DMF and can help prevent aggregation of the growing peptide chain.
-
Solvent Mixtures: A "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective for solvating hydrophobic peptides.
-
-
Physical Methods:
-
Sonication: Ultrasonic agitation is often necessary to dissolve this compound, even in DMSO.[1]
-
Vortexing and Gentle Heating: Vigorous mixing and warming the solvent (e.g., to 30-40°C) can aid dissolution. However, be cautious of potential degradation or side reactions at elevated temperatures.
-
-
Solubility-Enhancing Additives:
-
Chaotropic Agents: The addition of salts like lithium chloride (LiCl) to DMF can disrupt intermolecular hydrogen bonds and improve the solubility of protected peptides.
-
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[1] | 292.91 mM[1] | Sonication is required.[1] Use of fresh, anhydrous DMSO is recommended.[1] |
| DMF | Data not available; expected to be significantly lower than DMSO. | - | |
| NMP | Data not available; expected to be better than DMF for hydrophobic sequences. | - | |
| DCM | Data not available; expected to be very low. | - |
Issue 2: Incomplete or slow coupling reaction.
Even if the amino acid is dissolved, its steric bulk can hinder the reaction.
Troubleshooting Workflow
Caption: Decision tree for addressing incomplete coupling reactions.
Solution Strategies:
-
Choice of Coupling Reagent:
-
Use high-efficiency uronium/aminium or phosphonium (B103445) salt-based coupling reagents. HATU, HBTU, and PyBOP are strongly recommended over carbodiimides like DCC or DIC for sterically hindered amino acids.
-
-
Reaction Conditions:
-
Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.
-
Increased Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).
-
Longer Reaction Time: Extend the coupling time to several hours or even overnight. Monitor the reaction progress using a qualitative test like the ninhydrin test.
-
Elevated Temperature: For automated synthesizers, increasing the temperature (e.g., to 50°C) can significantly improve coupling efficiency.
-
Experimental Protocols
Recommended Protocol for SPPS Coupling of this compound
This protocol is designed for manual solid-phase peptide synthesis and assumes a standard polystyrene resin with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin substitution)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Anhydrous DMSO
-
Anhydrous DMF
-
DCM for washing
Procedure:
-
Resin Swelling and Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
-
Amino Acid Activation:
-
In a separate reaction vessel, add this compound (3 eq.).
-
Add anhydrous DMSO to dissolve the amino acid. Use sonication until the solution is clear.
-
Add HATU (2.9 eq.) to the dissolved amino acid.
-
Add DIPEA (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and perform a ninhydrin (Kaiser) test.
-
A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive (blue/purple beads), continue agitating for another 1-2 hours and re-test. If it remains positive, proceed to a second coupling.
-
-
Second Coupling (if necessary):
-
Drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
Repeat steps 2 and 3 with fresh reagents.
-
-
Washing:
-
Once the coupling is complete (negative ninhydrin test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection step.
-
References
Preventing side reactions with Boc-D-Ala(3,3-diphenyl)-OH in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Ala(3,3-diphenyl)-OH in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Issue 1: Incomplete Coupling or Low Yield
Symptoms:
-
Positive ninhydrin (B49086) test after coupling.
-
Low overall yield of the final peptide.
-
Presence of deletion sequences in the final product, as detected by mass spectrometry.
Possible Causes & Solutions:
The primary challenge with this compound is the significant steric hindrance from the two phenyl groups, which can slow down the coupling reaction.
| Cause | Recommended Action |
| Insufficiently Potent Coupling Reagent | Standard coupling reagents like DCC/HOBt may be ineffective. Use a more potent coupling reagent known to be effective for sterically hindered amino acids.[1] |
| Suboptimal Reaction Conditions | Increase the coupling time (e.g., from 2 hours to 4-6 hours, or even overnight). Consider performing a double coupling, where the coupling step is repeated with fresh reagents before proceeding to the next deprotection step.[1] |
| Peptide Aggregation on Resin | Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), either alone or as a mixture with DMF. |
| Low Reagent Concentration | Ensure adequate swelling of the resin and use a sufficient volume of solvent to allow for effective diffusion of reagents. |
Recommended Coupling Reagents for Sterically Hindered Amino Acids:
| Coupling Reagent | Additive | Base | Notes |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | DIPEA (N,N-Diisopropylethylamine) or Collidine | Highly effective for sterically hindered amino acids. Pre-activation of the amino acid is recommended. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (1-Hydroxybenzotriazole) | DIPEA | A common and effective choice for challenging couplings.[1] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt | DIPEA | Another effective phosphonium-based reagent. |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Internal (Oxyma) | DIPEA | A safer alternative to benzotriazole-based reagents with comparable efficiency. |
| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | HOBt | - | A less potent but still viable option; may require longer reaction times or double coupling.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: Due to its steric bulk, the most common side reaction is incomplete coupling, leading to deletion sequences. Other potential side reactions, common to Boc-SPPS, include:
-
Diketopiperazine formation: This can occur at the dipeptide stage, especially if the second amino acid is proline or another sterically unhindered residue. To mitigate this, ensure rapid and efficient coupling of the third amino acid.
-
Racemization: While the D-configuration is used, racemization to the L-isomer can occur, especially with over-extended activation times or the use of stronger bases. Using a weaker base like collidine and minimizing the pre-activation time can help reduce this risk.
Q2: How can I monitor the coupling efficiency of this compound?
A2: The ninhydrin (Kaiser) test is a reliable qualitative method to monitor for the presence of free primary amines on the resin.[1] A positive test (blue beads) indicates incomplete coupling. If the test is positive after the initial coupling time, it is advisable to perform a second coupling. For quantitative analysis, a small aliquot of the resin can be cleaved, and the resulting peptide can be analyzed by HPLC and mass spectrometry.
Q3: Is a capping step necessary after coupling this compound?
A3: Yes, a capping step is highly recommended, especially if the ninhydrin test is positive after the first coupling. Capping unreacted amino groups with a reagent like acetic anhydride (B1165640) will prevent the formation of deletion sequences. This is crucial for obtaining a pure final product.
Q4: Are there any specific considerations for the deprotection of the Boc group?
A4: The Boc deprotection step is standard, typically using 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). However, due to the bulky nature of the diphenylalanine residue, ensure that the resin is well-swollen and that the deprotection solution has adequate access to the N-terminus. A slightly longer deprotection time (e.g., 30 minutes) may be beneficial.
Q5: What is the recommended cleavage cocktail for a peptide containing this compound?
A5: The cleavage cocktail depends on the other amino acids in your sequence. A standard high-scavenger cocktail for peptides containing sensitive residues (e.g., Trp, Met, Cys) is Reagent K:
-
TFA: 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is often sufficient.
Experimental Protocols
Protocol 1: Manual SPPS Coupling of this compound using HATU
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in DMF for at least 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DMF (5x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes (repeat 3 times).
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2-4 hours at room temperature.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a ninhydrin test.
-
If the test is positive, repeat the coupling step (double coupling).
-
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3x) and DCM (3x).
-
(Optional) Capping: If the coupling is incomplete, cap the unreacted amines with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
Visualizations
Caption: SPPS workflow for coupling sterically hindered amino acids.
Caption: Troubleshooting logic for incomplete coupling of this compound.
References
Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Ala(3,3-diphenyl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of the sterically hindered amino acid, Boc-D-Ala(3,3-diphenyl)-OH, in their peptide synthesis experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound and offers actionable solutions.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, or mass spectrometry data of the final peptide showing a significant peak corresponding to a deletion of the this compound residue.
Possible Causes & Solutions:
-
Insufficiently Potent Coupling Reagent: The significant steric hindrance from the two phenyl groups on the side chain of this compound can prevent less reactive coupling reagents from facilitating efficient amide bond formation.
-
Solution: Employ a more potent coupling reagent known to be effective for sterically hindered amino acids. Uronium/aminium-based reagents such as HATU, HCTU, and COMU are highly recommended. Phosphonium-based reagents like PyBOP and PyAOP are also excellent choices.
-
-
Suboptimal Reaction Conditions: Standard coupling times and temperatures may not be sufficient to drive the reaction to completion.
-
Solution:
-
Increase Reaction Time: Extend the coupling reaction time to 4-24 hours.
-
Elevate Temperature: Gently increase the reaction temperature to 30-50°C. Monitor the reaction closely, as higher temperatures can increase the risk of racemization.
-
Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the resin loading).
-
Double Coupling: Perform the coupling step twice. After the initial coupling and washing, repeat the coupling procedure with a fresh solution of the activated amino acid.
-
-
-
Peptide Aggregation: The growing peptide chain on the solid support may aggregate, hindering the accessibility of the N-terminal amine.
-
Solution:
-
Solvent Choice: Use solvents known to reduce aggregation, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO). In severe cases, a mixture of DMF and DMSO can be effective.
-
Chaotropic Salts: Consider the addition of chaotropic salts like LiCl (0.5 M) to the solvent to disrupt secondary structures.
-
-
Issue 2: Racemization of this compound
Symptom: Mass spectrometry or chiral HPLC analysis of the final peptide reveals the presence of the L-isomer of Ala(3,3-diphenyl).
Possible Causes & Solutions:
-
Prolonged Activation Time: Allowing the amino acid to remain in its activated state for an extended period before coupling can increase the likelihood of racemization.
-
Solution: Pre-activate the this compound for a shorter duration (e.g., 1-5 minutes) immediately before adding it to the resin.
-
-
High Reaction Temperature: While elevated temperatures can improve coupling efficiency, they can also promote racemization.
-
Solution: If racemization is a concern, use the lowest effective temperature for the coupling reaction. It may be preferable to use a longer reaction time at a lower temperature.
-
-
Choice of Base: The type and amount of base used can influence the rate of racemization.
-
Solution: Use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Use the minimum amount of base necessary to facilitate the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: this compound is challenging to couple due to the significant steric hindrance caused by the two bulky phenyl groups attached to the β-carbon of the alanine (B10760859) side chain. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, slowing down the reaction rate and often leading to incomplete coupling.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, high-potency coupling reagents are recommended. These include uronium/aminium salts like HATU, HCTU, and COMU, as well as phosphonium (B103445) salts such as PyBOP and PyAOP.[2] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than standard carbodiimide (B86325) reagents like DCC or DIC alone.
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser (ninhydrin) test is a common qualitative method to check for the presence of free primary amines on the resin after coupling. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue or purple beads) signifies that unreacted amines are still present and a second coupling may be necessary.
Q4: Is double coupling always necessary for this amino acid?
A4: While not always required, a double coupling strategy is a highly effective way to ensure a high yield, especially if the preceding amino acid is also sterically hindered or if the peptide sequence is known to be difficult. It is recommended to perform a Kaiser test after the first coupling to determine if a second coupling is needed.
Q5: What are the recommended solvent systems for coupling this compound?
A5: High-purity, anhydrous N,N-dimethylformamide (DMF) is the most common solvent for solid-phase peptide synthesis. N-methyl-2-pyrrolidone (NMP) is also an excellent alternative and can sometimes be superior in solvating aggregating peptides. In cases of severe aggregation, a mixture of DMF and dimethyl sulfoxide (DMSO) can be beneficial.
Data Presentation
The following table summarizes the expected relative coupling efficiencies of various reagents for sterically hindered amino acids like this compound, based on established principles in peptide chemistry.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Coupling | Notes |
| HATU | Uronium/Aminium | Very High | Forms highly reactive OAt-esters; very effective for hindered couplings. |
| HCTU | Uronium/Aminium | Very High | Forms reactive 6-Cl-OBt esters; a cost-effective alternative to HATU. |
| COMU | Uronium/Aminium | Very High | Oxyma-based reagent with efficiency comparable to HATU; non-explosive byproducts. |
| PyBOP | Phosphonium | High | Forms OBt-esters; a reliable reagent for difficult couplings. |
| PyAOP | Phosphonium | Very High | Forms highly reactive OAt-esters; often shows lower racemization. |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | OxymaPure is a superior additive to HOBt for reducing racemization and improving efficiency. |
| DIC/HOBt | Carbodiimide/Additive | Moderate | A standard, cost-effective combination, but may be less effective for highly hindered residues. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol describes a standard method for the manual solid-phase synthesis coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminally deprotected peptide
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel for manual synthesis
-
Shaker or nitrogen bubbler for agitation
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform the N-terminal Boc deprotection of the resin-bound peptide using standard conditions (e.g., 50% TFA in DCM).
-
Wash the resin thoroughly with DCM (3x), followed by DMF (5x).
-
Neutralize the resin with a solution of 10% DIPEA in DMF (2 x 2 minutes).
-
Wash the resin again with DMF (5x).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in anhydrous DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Take a small sample of the resin beads and perform a Kaiser test to check for completion.
-
If the Kaiser test is negative (yellow beads), proceed to washing. Wash the resin with DMF (5x) and DCM (3x).
-
If the Kaiser test is positive (blue/purple beads), a second coupling is recommended. Drain the reaction solution, wash the resin with DMF (3x), and repeat steps 2 and 3.
-
Visualizations
References
Troubleshooting difficult couplings involving sterically hindered amino acids
This guide provides troubleshooting for researchers, scientists, and drug development professionals facing challenges with peptide couplings involving sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why does it complicate coupling reactions?
A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. In peptide synthesis, bulky groups near the reacting carboxylic acid or amine can physically block the approach of coupling reagents and the reacting molecules.[1] This slows down or prevents amide bond formation, leading to lower reaction yields and the formation of incomplete peptide sequences (deletion sequences).[1]
Q2: Which amino acids are known to cause significant steric hindrance?
A: Several types of amino acids and protecting groups present steric challenges:
-
α,α-disubstituted amino acids: Residues like Aib (α-aminoisobutyric acid) have two bulky groups on the α-carbon, which severely restricts access to the amine group.[1][2]
-
N-methylated amino acids: A methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk, making coupling more difficult.[1][3]
-
β-branched amino acids: Amino acids with bulky side chains branching at the β-carbon, such as Valine (Val) and Isoleucine (Ile), can hinder the approach to the peptide backbone.[1]
-
Bulky protecting groups: Large side-chain protecting groups, like Pbf on Arginine, can contribute significantly to steric hindrance.[1][4]
Q3: My standard coupling protocol (e.g., with DCC/DIC) is failing for a hindered residue. What is the first thing I should change?
A: Standard carbodiimide (B86325) reagents like DCC and DIC are often inefficient for coupling sterically hindered amino acids.[2] The most effective first step is to switch to a more potent coupling reagent.[2] Modern in-situ activating reagents are generally more successful for these challenging couplings.[2]
Q4: What are "difficult sequences" and how do they relate to steric hindrance?
A: "Difficult sequences" are peptide chains that are challenging to synthesize, often due to the aggregation of the growing peptide on the solid support resin.[1] This aggregation is frequently caused by intermolecular hydrogen bonding, which can be worsened by hydrophobic and sterically hindered residues. The collapsed peptide-resin structure limits the diffusion of reagents, leading to incomplete reactions.[1]
Q5: My Kaiser test is positive, indicating incomplete coupling. What should I do?
A: A positive Kaiser test reveals unreacted primary amines on the resin.[1][4] You have two primary options:
-
Recouple: The most direct approach is to perform a second coupling reaction ("double coupling") with fresh reagents to drive the reaction to completion.[1][2]
-
Capping: If recoupling is unsuccessful or you want to prevent deletion peptides, you can "cap" the unreacted amines by acetylating them, typically with acetic anhydride.[1] This terminates chain extension at that point, which can make the final purification of the desired peptide easier.[1]
Troubleshooting Strategies & Data
When a coupling reaction is inefficient, a systematic approach can help identify and resolve the issue. The following workflow illustrates a typical decision-making process.
Strategy 1: Optimize Coupling Reagents
The choice of coupling reagent is critical. For difficult couplings, reagents that form highly reactive esters are preferred.
| Coupling Reagent Class | Examples | Potency & Use Case |
| Carbodiimides | DCC, DIC | Often inefficient for hindered amino acids; require additives like HOBt to reduce side reactions.[2][5][6] |
| Aminium/Uronium | HBTU, HATU, HCTU | High coupling efficiency and fast reactions.[2][4] HATU is generally more effective than HBTU for difficult couplings.[2] |
| Phosphonium Salts | PyBOP, PyAOP | Offer high efficiency with low risk of racemization.[2][5] PyAOP is very effective for severely hindered residues.[2] |
| Other | COMU, TOTT | Oxyma-based reagents like COMU show superior performance compared to HOBt-based ones.[2] TOTT shows good results for methylated amino acids.[6] |
| Acyl Fluorides | (BTFFH, TFFH) | Generates highly reactive amino acid fluorides in situ, which are excellent for extremely hindered couplings (e.g., Aib).[2][6][7] |
Strategy 2: Modify Reaction Conditions
If a powerful reagent is still not sufficient, modifying the reaction conditions can help.
| Parameter | Recommended Action | Rationale |
| Reaction Time | Extend the coupling time significantly (e.g., from 1-2 hours to overnight).[1] | Provides more time for the sterically blocked molecules to react. |
| Temperature | Gently increase the temperature. Microwave-assisted synthesis can also be highly effective.[1][3][4] | Helps overcome the activation energy barrier.[1] Caution is required to avoid racemization.[1] |
| Concentration | Use a higher concentration of the amino acid and coupling reagent (e.g., increase from 3 to 5 equivalents).[1] | Increases the probability of successful molecular interactions.[1] |
| Solvent | Use a solvent mixture known to disrupt aggregation, such as DCM/DMF/NMP. Adding chaotropic salts (e.g., LiCl) can also help.[8] | On-resin aggregation can block reactive sites; changing the solvent can improve reagent access.[8] |
| Double Coupling | After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid.[2] | A common and effective method to drive a difficult reaction to completion.[2] |
Strategy 3: Advanced Approaches for "Difficult Sequences"
For sequences prone to aggregation, proactive strategies may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. benchchem.com [benchchem.com]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Purification of Peptides Containing Boc-D-Ala(3,3-diphenyl)-OH
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the purification of peptides incorporating the bulky and highly hydrophobic amino acid derivative, Boc-D-Ala(3,3-diphenyl)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound so difficult to purify?
The primary challenge stems from the extreme hydrophobicity and bulky nature of the 3,3-diphenylalanine residue. This characteristic leads to two main problems:
-
Poor Solubility: The peptide is often difficult to dissolve in standard aqueous buffers and common organic solvents used for HPLC.[1][2]
-
Aggregation: The high hydrophobicity promotes strong intermolecular interactions, causing the peptide chains to aggregate and form secondary structures like β-sheets.[1][3] This aggregation can lead to precipitation, low recovery, and poor chromatographic performance.
Q2: My crude peptide won't dissolve in the standard HPLC mobile phase (Acetonitrile/Water). What should I do?
This is a common issue. A systematic approach to solubility testing is required. You should test a range of stronger organic solvents and modifiers.
-
Recommended Solvents: Start by attempting to dissolve a small amount of the peptide in pure dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting with your initial mobile phase.[3]
-
Alternative Alcohols: Alcohols like n-propanol or isopropanol (B130326) are often more effective than acetonitrile (B52724) at solubilizing large or hydrophobic peptides.
-
Acidic Modifiers: In some cases, adding formic acid or acetic acid can improve solubility.[1][2]
Q3: I'm observing a very broad peak, or no peak at all, during my RP-HPLC run. What is happening?
This typically indicates one of two issues:
-
Irreversible Binding: The extreme hydrophobicity of the diphenylalanine moiety can cause the peptide to bind very strongly, or even irreversibly, to traditional C18 reversed-phase columns.[1]
-
On-Column Aggregation: The peptide may be precipitating on the column head after injection, especially if the sample is dissolved in a strong solvent that is not fully compatible with the initial mobile phase.[2] This blocks the column and prevents the peptide from eluting.
Q4: How can I improve the peak shape and resolution for my hydrophobic peptide?
To improve chromatography, you need to counteract the forces causing aggregation and strong retention.
-
Elevate Temperature: Increasing the column temperature (e.g., to 40-60 °C) can significantly improve solubility, reduce aggregation, and lead to sharper peaks.
-
Change Column Chemistry: Switch from a C18 column to one with a less hydrophobic stationary phase, such as C8, C4, or a Phenyl column.[4] C4 columns are often recommended for very hydrophobic peptides.[4]
-
Optimize Mobile Phase: Incorporate n-propanol or isopropanol into the mobile phase, as they can disrupt aggregation.
-
Adjust Gradient: Use a shallower gradient to better resolve the main product from closely eluting impurities.[4]
Q5: Are there alternatives to standard RP-HPLC if my peptide remains problematic?
Yes. For extremely challenging sequences, alternative strategies can be employed. One advanced method involves adding a temporary hydrophilic tag (e.g., a poly-arginine tail) to the peptide during synthesis.[1] This tag dramatically increases the peptide's solubility, facilitating straightforward HPLC purification.[1] The tag is then chemically or enzymatically cleaved post-purification to yield the final, pure hydrophobic peptide.[1]
Troubleshooting Guide
The following table summarizes common problems encountered during the purification of peptides containing this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Solubility of Crude Peptide | Extreme hydrophobicity of the diphenylalanine residue. Intermolecular aggregation via hydrogen bonding and hydrophobic interactions.[1][5] | 1. Solvent Screening: Test solubility in small amounts of DMSO, DMF, HFIP, or n-propanol.[2][3] 2. Sonication: Use a sonicator bath to help break up solid particulates.[5] 3. Use Chaotropic Agents: In non-HPLC applications, consider agents like guanidine-HCl to disrupt hydrogen bonds.[5] |
| Peptide Precipitates Upon Injection | The sample solvent (e.g., pure DMSO) is too strong compared to the aqueous initial mobile phase, causing the peptide to crash out.[2] | 1. Dilute with Mobile Phase A: After dissolving in a strong organic solvent, slowly add the initial aqueous mobile phase (e.g., 95% Water/TFA) to the sample with vortexing until the first sign of cloudiness, then add a drop more of the organic solvent.[2] 2. Lower Sample Concentration: Injecting a more dilute solution can prevent the concentration-dependent aggregation at the column head.[3] |
| Broad, Tailing, or Split Peaks | Secondary interactions with the column's stationary phase. On-column aggregation.[2] Slow dissolution kinetics on the column. | 1. Increase Column Temperature: Operate the column at 40-60 °C to improve peak shape. 2. Use Alternative Solvents: Replace acetonitrile with n-propanol or isopropanol in the mobile phase. 3. Switch Column: Use a C4 or Phenyl-based column instead of a C18.[4] |
| No Elution / Very Low Recovery | Irreversible adsorption of the peptide to the stationary phase.[1] Severe on-column precipitation. | 1. Run a Blank Gradient: After the sample run, inject a blank and run the same gradient to see if the peptide elutes late.[2] 2. Use a Less Retentive Column: A C4 column is strongly recommended.[4] 3. Perform a Column Wash: Flush the column with a very strong solvent like 100% isopropanol or HFIP (if the column is compatible) to attempt recovery. |
| Co-elution of Impurities | Deletion sequences or other synthesis-related impurities are structurally very similar to the target peptide. | 1. Shallow Gradient: Decrease the gradient slope (e.g., 0.5% B/min) to improve separation.[4] 2. Change Modifier: Switch the mobile phase modifier from TFA to formic acid, as this can alter selectivity. 3. Orthogonal Chromatography: If possible, use a second purification step with a different separation mechanism or column chemistry (e.g., a Phenyl column after a C4 column). |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
Objective: To identify a suitable solvent system for dissolving the crude peptide prior to HPLC purification.
Materials:
-
Crude lyophilized peptide
-
Microcentrifuge tubes
-
Vortex mixer and sonicator
-
Solvents: Deionized Water, Acetonitrile (ACN), n-Propanol (n-PrOH), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), 0.1% Trifluoroacetic Acid (TFA) in Water.
Methodology:
-
Aliquot ~1 mg of the crude peptide into six separate microcentrifuge tubes.
-
To each tube, add 50 µL of a different test solvent (Tube 1: Water, Tube 2: 50% ACN/Water, Tube 3: n-PrOH, Tube 4: DMF, Tube 5: DMSO).
-
Vortex each tube vigorously for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the tube for 5 minutes.[5]
-
Observe and record the solubility in a table (e.g., Insoluble, Partially Soluble, Fully Soluble).
-
For the most promising solvent (e.g., DMSO), take the dissolved sample and slowly add 0.1% TFA in water dropwise while vortexing until the solution reaches a total volume of 500 µL or until precipitation is observed. This tests compatibility with the aqueous mobile phase.
-
The best solvent system is one that fully dissolves the peptide and allows for the greatest dilution with the aqueous mobile phase before precipitation occurs.
Protocol 2: Optimized RP-HPLC Method for Hydrophobic Peptides
Objective: To purify a peptide containing this compound using optimized reversed-phase chromatography conditions.
Instrumentation and Materials:
-
HPLC System: Preparative or semi-preparative HPLC with a gradient pump, UV detector, and fraction collector.
-
Column: A C4 or Phenyl reversed-phase column (e.g., 4.6 x 250 mm, 5 µm for analytical scouting; 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in n-Propanol.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO (e.g., 20 mg in 200 µL). Dilute slowly with Mobile Phase A to a final concentration of 1-5 mg/mL, ensuring the peptide remains in solution.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID column).
-
Column Temperature: 50 °C.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 20-100 µL (analytical) or 1-5 mL (preparative).
-
Gradient:
-
0-5 min: 30% B
-
5-50 min: 30% to 80% B (shallow gradient)
-
50-55 min: 80% to 100% B
-
55-60 min: 100% B (column wash)
-
60-65 min: 100% to 30% B (re-equilibration)
-
Visualizations
The following diagrams illustrate key workflows and relationships in tackling the purification challenges of these complex peptides.
Caption: A step-by-step workflow for troubleshooting the purification of hydrophobic peptides.
References
Technical Support Center: Optimizing Peptide Synthesis with Boc-D-Ala(3,3-diphenyl)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptides incorporating the sterically hindered amino acid, Boc-D-Ala(3,3-diphenyl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a derivative of the D-alanine amino acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the alpha-carbon is substituted with two phenyl groups. This unique structure imparts significant steric bulk. It is incorporated into peptide sequences to introduce conformational constraints, enhance metabolic stability, and improve the pharmacological properties of the resulting peptide. Its use can be crucial in the development of novel therapeutics, particularly in fields like oncology and neurology where precise peptide conformations are essential for targeted activity.[1]
Q2: What are the main challenges when using this compound in Solid-Phase Peptide Synthesis (SPPS)?
A2: The primary challenge associated with this compound is its significant steric hindrance. This bulkiness can lead to:
-
Incomplete or slow coupling reactions: The bulky diphenyl groups can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.
-
Lower yields and purity: Incomplete couplings result in deletion sequences, which are impurities that can be difficult to separate from the desired peptide.
-
Aggregation: Peptides containing bulky, hydrophobic residues are more prone to aggregation on the solid support, which can further hinder coupling efficiency.[2]
Q3: Which coupling reagents are recommended for this compound?
A3: Due to the steric hindrance, potent coupling reagents are highly recommended. The most effective choices include aminium/uronium salts like HATU and HBTU, and phosphonium (B103445) salts like PyBOP. HATU is often considered superior for sterically hindered amino acids as it reacts faster and with less epimerization compared to HBTU.[3][4][5] PyBOP is also a very efficient alternative.[5] Standard carbodiimide (B86325) reagents like DCC or DIC alone are generally not recommended due to lower reactivity and a higher risk of side reactions.
Q4: What is racemization and how can it be minimized when using this compound?
A4: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid during the activation and coupling steps, leading to the incorporation of the incorrect (L-) enantiomer. This can be a significant issue with sterically hindered amino acids. To minimize racemization:
-
Use a coupling reagent known for low racemization potential, such as HATU or PyBOP.
-
If using a carbodiimide, always include a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).
-
Avoid excessive amounts of base and consider using a weaker or sterically hindered base like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA).
-
Keep reaction temperatures low (e.g., 0°C) and minimize the pre-activation time before adding the amine component.
Q5: What are common side reactions to be aware of during peptide synthesis?
A5: Besides racemization, other common side reactions in SPPS include:
-
Aspartimide formation: This can occur when coupling an amino acid to an aspartic acid residue, leading to a cyclic imide that can rearrange to form a beta-peptide linkage.
-
Diketopiperazine formation: This can happen at the dipeptide stage, leading to cleavage from the resin.
-
Oxidation of sensitive residues: Methionine and tryptophan can be oxidized during synthesis or cleavage. While not specific to diphenylalanine, these side reactions can impact the overall purity of the final peptide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Ninhydrin (B49086) Test) | Steric Hindrance: The bulky nature of this compound is impeding the coupling reaction. | Optimize Coupling Protocol: - Double Couple: Repeat the coupling step before proceeding to the next deprotection. - Increase Reagent Excess: Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents). - Extend Coupling Time: Increase the reaction time to 2-4 hours or even overnight. - Use a More Potent Coupling Reagent: Switch to HATU or PyBOP if not already in use.[2] |
| Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reactive sites. | Disrupt Aggregation: - Change Solvent: Use a more polar solvent mixture, such as NMP/DMSO. - Add Chaotropic Salts: Incorporate salts like LiCl to the coupling reaction to disrupt secondary structures.[2] | |
| Low Overall Yield | Incomplete Deprotection: The Boc group is not being fully removed, preventing the subsequent coupling reaction. | Optimize Deprotection: - Increase Deprotection Time: Extend the treatment time with the deprotection reagent (e.g., TFA in DCM). - Repeat Deprotection: Perform the deprotection step twice. |
| Premature Cleavage from Resin: The linkage to the solid support is not stable enough for the extended reaction times required. | Select a More Stable Resin/Linker: Ensure the chosen resin and linker are compatible with the prolonged coupling and deprotection steps needed for sterically hindered residues. | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling: Failure to couple this compound at every position. | Implement Capping Step: After the coupling step, treat the resin with an acetylating agent (e.g., acetic anhydride) to block any unreacted N-terminal amines. This will prevent them from reacting in subsequent cycles and makes the resulting capped, shorter peptides easier to separate during purification. |
| Presence of Diastereomeric Impurities | Racemization: Loss of stereochemical purity during the activation/coupling of this compound. | Minimize Racemization Conditions: - Use HATU or PyBOP with a hindered base (e.g., DIPEA or collidine). - Lower the reaction temperature to 0°C. - Minimize pre-activation time. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Notes |
| HATU | Aminium/Uronium Salt | Very High | Very Low | Highly recommended for sterically hindered amino acids. Faster and more efficient than HBTU.[3][4][5] |
| HBTU | Aminium/Uronium Salt | High | Low | A good alternative to HATU, but may be less effective for extremely hindered couplings.[3][5] |
| PyBOP | Phosphonium Salt | High | Low | Effective for hindered couplings and less likely to cause side reactions at the N-terminus compared to aminium salts.[5] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | A cost-effective option, but may require longer reaction times and double coupling for bulky residues.[3] |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for this compound using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents, 0.3 mmol)
-
HATU (2.9 equivalents, 0.29 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Deprotection: If the N-terminus is Boc-protected, deprotect using standard conditions (e.g., 25-50% TFA in DCM for 20-30 minutes).
-
Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash the resin with DMF (3x).
-
Activation Mixture Preparation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling.
-
Double Coupling (if necessary): If the ninhydrin test is positive, indicating incomplete coupling, drain the reaction vessel and repeat steps 5 and 6.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Proceed to the next deprotection/coupling cycle.
Protocol 2: HPLC Purification of Peptides Containing Diphenylalanine
Peptides incorporating the hydrophobic diphenylalanine residue may require modifications to standard HPLC purification protocols.
Materials:
-
Crude, cleaved peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. Due to the hydrophobicity of the diphenylalanine residue, you may need to use a solvent with a higher organic content, such as 50% ACN in water, or add a small amount of DMSO to aid dissolution.
-
Mobile Phase Preparation:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
-
-
Gradient Optimization (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a broad gradient (e.g., 5% to 95% Buffer B over 30 minutes) to determine the approximate elution time of your target peptide.
-
Optimize the gradient to achieve the best separation of your target peptide from impurities. A shallower gradient around the elution point of your peptide will provide better resolution.
-
-
Preparative HPLC:
-
Scale up the optimized gradient to a preparative C18 column.
-
Inject the dissolved crude peptide.
-
Collect fractions corresponding to the peak of your target peptide.
-
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizations
Caption: Workflow for a single coupling cycle in Boc-SPPS incorporating this compound.
Caption: Troubleshooting decision tree for issues encountered with this compound.
References
Boc-D-Ala(3,3-diphenyl)-OH deprotection without side-chain degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Ala(3,3-diphenyl)-OH. Our focus is on ensuring the successful removal of the tert-butyloxycarbonyl (Boc) protecting group without compromising the integrity of the unique 3,3-diphenylalanine side-chain.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the deprotection of this compound?
The main challenge lies in the acid-labile nature of the Boc group, which requires acidic conditions for removal. These conditions can potentially lead to side reactions involving the electron-rich and sterically bulky 3,3-diphenylalanine side-chain. The primary concern is the generation of the tert-butyl cation during deprotection, which is a reactive electrophile that can cause alkylation of the phenyl rings on the side-chain.
Q2: Which are the recommended standard conditions for Boc deprotection of peptides containing D-Ala(3,3-diphenyl)?
For routine deprotection, a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a common starting point. Reaction times are typically short, ranging from 30 minutes to 2 hours at room temperature. Another standard method involves using 4M hydrogen chloride (HCl) in 1,4-dioxane. However, for substrates containing the bulky 3,3-diphenylalanine residue, optimization of these conditions is crucial to minimize side reactions.
Q3: What are the potential side-chain degradation pathways for 3,3-diphenylalanine during Boc deprotection?
The primary degradation pathway is Friedel-Crafts alkylation of the phenyl rings by the tert-butyl cation generated from the Boc group. This results in the formation of tert-butylated diphenylalanine residues. Under very strong acidic conditions or prolonged reaction times, other unforeseen degradation pathways may also occur, although the diphenylmethyl group is generally more stable than other acid-labile side-chain protecting groups.
Q4: How can side-chain degradation be minimized?
The most effective strategy is the addition of "scavengers" to the deprotection cocktail. Scavengers are nucleophilic species that trap the reactive tert-butyl cations before they can react with the diphenylalanine side-chain. Careful control of reaction time and temperature is also critical. Using the minimum necessary concentration of acid and keeping the reaction time as short as possible can significantly reduce the incidence of side reactions.
Q5: What are the most effective scavengers for this purpose?
A scavenger cocktail is often more effective than a single scavenger. For protecting bulky, electron-rich aromatic side-chains like 3,3-diphenylalanine, a combination of scavengers is recommended. A common and effective cocktail is a mixture of triisopropylsilane (B1312306) (TIS) and water. TIS is a highly efficient cation scavenger, while water can help to solvate the peptide and may also act as a scavenger. Other scavengers that can be considered include triethylsilane (TES), thioanisole, and ethanedithiol (EDT), particularly if other sensitive residues like methionine or cysteine are present in the peptide sequence.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | 1. Insufficient acid concentration or reaction time. 2. Steric hindrance from the bulky 3,3-diphenylalanine side-chain. | 1. Increase the TFA concentration (e.g., from 25% to 50%) or prolong the reaction time. Monitor the reaction progress by LC-MS to avoid over-exposure to acid. 2. Consider switching to a stronger acid system, such as 4M HCl in dioxane. |
| Presence of Side Products with +56 Da Mass Shift | Alkylation of the diphenylalanine side-chain by the tert-butyl cation. | 1. Add a scavenger cocktail to the deprotection reagent. A recommended starting point is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). 2. Reduce the reaction temperature to 0°C to decrease the rate of the alkylation side reaction. |
| Multiple Unidentified Side Products | 1. Prolonged exposure to strong acid leading to complex degradation. 2. Oxidation of other sensitive residues (if present). | 1. Optimize the deprotection time by taking time points and analyzing them by LC-MS to find the shortest time required for complete deprotection. 2. If other sensitive residues like Met or Trp are present, include specific scavengers for them in the cocktail (e.g., thioanisole, EDT). |
| Poor Solubility of the Deprotected Peptide | The deprotected peptide may have different solubility properties. | 1. After deprotection and removal of TFA, try precipitating the peptide with cold diethyl ether. 2. If precipitation is unsuccessful, dissolve the crude product in a suitable solvent for purification, such as an acetonitrile/water mixture with a small amount of TFA. |
Quantitative Data Summary
While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following table provides a general comparison of common Boc deprotection conditions based on studies of other peptides. This can serve as a starting point for optimization.
| Deprotection Cocktail | Typical Reaction Time | Relative Purity (Illustrative) | Key Considerations |
| 50% TFA in DCM | 30 min | Good | Potential for side-chain alkylation without scavengers. |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 1-2 hours | Excellent | Highly effective at preventing tert-butylation. |
| 4M HCl in Dioxane | 30-60 min | Good to Excellent | Can be a good alternative to TFA; scavengers are still recommended. |
| 25% TFA in DCM | 1-2 hours | Variable | Milder conditions, but may lead to incomplete deprotection for sterically hindered residues. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is recommended as a starting point for the deprotection of peptides containing this compound.
Materials:
-
Boc-protected peptide containing D-Ala(3,3-diphenyl)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Preparation of Deprotection Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail by combining TFA, water, and TIS in a ratio of 95:2.5:2.5 (v/v/v). Prepare the cocktail fresh before use.
-
Deprotection Reaction:
-
Dissolve the Boc-protected peptide in a minimal amount of DCM in a round-bottom flask.
-
Add the freshly prepared deprotection cocktail to the peptide solution (typically 10 mL of cocktail per 100 mg of peptide).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Reaction: Monitor the progress of the deprotection by LC-MS. Take small aliquots from the reaction mixture at different time points (e.g., 30, 60, 90, and 120 minutes), quench with a basic solution (like dilute ammonium (B1175870) hydroxide), and analyze to determine the point of complete Boc removal and minimal side product formation.
-
Work-up:
-
Once the reaction is complete, concentrate the solution under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA and DCM.
-
Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the final peptide product under vacuum.
-
Visualizations
To aid in understanding the processes involved, the following diagrams illustrate the key chemical transformation and a recommended troubleshooting workflow.
Caption: Boc deprotection pathways and the role of scavengers.
Caption: Troubleshooting workflow for Boc deprotection.
Technical Support Center: Impact of Boc-D-Ala(3,3-diphenyl)-OH on Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-D-Ala(3,3-diphenyl)-OH in peptide synthesis and its subsequent impact on peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a synthetic, non-natural amino acid derivative. It is structurally a D-alanine residue where the β-carbon is substituted with two phenyl groups. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and solubility, making it suitable for solid-phase peptide synthesis (SPPS).[1][2] Its bulky and highly hydrophobic nature, conferred by the two phenyl rings, is its most significant feature.
Q2: How is the incorporation of a diphenylalanine moiety expected to impact the aggregation propensity of a peptide?
Incorporating a diphenylalanine (Dpa) moiety is expected to significantly increase a peptide's propensity for aggregation. The diphenylalanine dipeptide (FF) is recognized as the core aggregation motif of the Alzheimer's amyloid-beta (Aβ) peptide.[3][4] Aromatic moieties are known to promote aggregation and stabilize the resulting structures through hydrophobic interactions and π-π stacking of the phenyl rings.[3][5] Therefore, introducing this residue into a peptide sequence can create a new nucleation site for self-assembly and fibrillation.
Q3: What is the likely molecular mechanism driving the increased aggregation?
The primary mechanism is driven by the strong hydrophobic character of the diphenylalanine side chain. In aqueous environments, these residues will tend to minimize their contact with water, promoting intermolecular association to form a buried hydrophobic core. This process is further stabilized by π-π stacking interactions between the aromatic phenyl rings of adjacent peptide chains, which helps to lock the peptides into an ordered, aggregated structure, often with a high β-sheet content.[5][6]
Q4: Which experimental techniques are recommended for monitoring the aggregation of peptides containing this compound?
A suite of biophysical techniques can be used to monitor peptide aggregation. The most common are:
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. It is the standard method for monitoring aggregation kinetics in real-time.[7][8]
-
Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of aggregate morphology, confirming the presence of fibrillar, amorphous, or oligomeric structures.[3]
-
Circular Dichroism (CD) Spectroscopy: CD is used to monitor changes in the secondary structure of the peptide, such as the transition from a random coil to a β-sheet conformation during aggregation.[9]
-
Dynamic Light Scattering (DLS): DLS can be used to track the increase in the hydrodynamic radius of particles in solution as monomers assemble into larger aggregates.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | This compound, (R)-N-(Boc)-β-phenyl-phenylalanine | [1] |
| CAS Number | 117027-46-0 | [1] |
| Molecular Formula | C₂₀H₂₃NO₄ | [1] |
| Molecular Weight | 341.4 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Table 2: Representative Data from a Thioflavin T Aggregation Assay
This table illustrates typical quantitative data obtained from a ThT assay, comparing a control peptide to one containing a diphenylalanine (Dpa) residue. The data shown are exemplary and will vary based on the specific peptide sequence and experimental conditions.
| Peptide Sequence | Lag Time (hours) | Maximum ThT Fluorescence (Arbitrary Units) | Apparent Rate Constant (k_app, h⁻¹) |
| Control Peptide (e.g., GAVFLIVK) | 12.5 ± 1.2 | 85 ± 5 | 0.25 ± 0.03 |
| Dpa-Peptide (e.g., GAVF(Dpa)LIVK) | 2.1 ± 0.4 | 150 ± 10 | 1.8 ± 0.2 |
-
Lag Time: The time before a significant increase in fluorescence is observed, corresponding to the nucleation phase. A shorter lag time indicates faster aggregation.
-
Maximum Fluorescence: The plateau of the fluorescence signal, proportional to the total amount of fibrillar aggregates formed.
-
Apparent Rate Constant: The maximum slope of the sigmoidal curve, reflecting the rate of fibril elongation.
Visualizations
Caption: Logical workflow of the hypothesized impact of diphenylalanine (Dpa) on peptide aggregation.
Caption: Standard experimental workflow for studying peptide aggregation.
Troubleshooting Guides
Problem: Low yield or incomplete coupling during Solid-Phase Peptide Synthesis (SPPS).
-
Possible Cause: Steric hindrance from the bulky diphenylalanine residue is preventing efficient coupling of the subsequent amino acid. On-resin aggregation of the growing peptide chain can also block reactive sites.
-
Solutions:
-
Extend Coupling Time: Double the standard coupling time for the residue immediately following the Dpa moiety.
-
Use a Stronger Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU, which are known to be effective for sterically hindered amino acids.[10]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid and coupling reagent for a second full coupling cycle.
-
Disrupt On-Resin Aggregation: Switch the synthesis solvent from DMF to N-Methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling and deprotection steps to disrupt secondary structure formation on the resin.[10]
-
Monitor with a Test Cleavage: For sequences longer than 20 amino acids, it is recommended to perform a small TFA cleavage to monitor the assembly by mass spectrometry.
-
Caption: Troubleshooting logic for low peptide synthesis yield.
Problem: The Dpa-containing peptide precipitates immediately upon dilution into aqueous buffer.
-
Possible Cause: The peptide is highly hydrophobic and has very low solubility in the chosen buffer. The concentration may be too high, exceeding its critical aggregation concentration instantly.
-
Solutions:
-
Incorporate Solubilizing Agents: Add a small percentage (1-5%) of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Hexafluoroisopropanol (HFIP) to the final buffer. Ensure the solvent is compatible with your assay.
-
Modify Buffer pH: Adjust the pH of the buffer further away from the peptide's isoelectric point (pI) to increase net charge and electrostatic repulsion between peptide chains.
-
Work at Lower Concentrations: Perform the aggregation assay at a lower peptide concentration. You may need to increase the sensitivity of your detection method (e.g., use a higher ThT concentration).
-
Prepare Monomeric Stock Carefully: Ensure the initial peptide stock is fully monomeric. Dissolve the lyophilized peptide in a strong solvent like HFIP, allow it to evaporate, and then reconstitute in your final buffer immediately before the experiment.
-
Problem: High variability and poor reproducibility in Thioflavin T assay results.
-
Possible Cause: The nucleation phase of aggregation is a stochastic process, leading to variations in lag times. Also, trace amounts of pre-existing aggregates (seeds) in the stock solution can drastically alter kinetics.
-
Solutions:
-
Strict Stock Solution Preparation: Always prepare the peptide stock solution fresh. To remove any pre-formed aggregates, filter the stock solution through a 0.22 µm syringe filter or perform ultracentrifugation immediately before starting the assay.[7]
-
Use a Non-Binding Plate: Use non-binding, black, clear-bottom 96-well plates to prevent peptide adsorption to the well surfaces, which can influence aggregation.
-
Increase Replicates: Increase the number of technical replicates for each condition (e.g., n=6 or 8) to obtain better statistical confidence in the average kinetic parameters.
-
Include a Bead for Agitation: Placing a small glass or zirconia bead in each well can ensure more uniform agitation and reproducible aggregation kinetics in plate-reader based assays.
-
Experimental Protocols
Protocol: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Fibrillation
This protocol outlines a standard method for monitoring the aggregation kinetics of a Dpa-containing peptide in a 96-well plate format.
1. Reagent Preparation:
-
Peptide Stock Solution: Prepare a 1 mM stock solution of the peptide. First, dissolve the lyophilized peptide in HFIP to ensure it is monomeric. Aliquot and evaporate the HFIP under a stream of nitrogen or in a speed-vac. Store the resulting peptide film at -80°C. Immediately before use, dissolve the film in DMSO or another appropriate solvent to create the stock solution.
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, double-distilled water. Filter through a 0.2 µm syringe filter and store protected from light at 4°C. This solution should be prepared fresh monthly.[8]
-
Assay Buffer: Prepare the desired assay buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4). Filter the buffer through a 0.22 µm filter.
2. Assay Setup:
-
Working Solutions: In a microcentrifuge tube, prepare the final reaction mixture. For a final peptide concentration of 20 µM and a ThT concentration of 25 µM in a 100 µL final volume:
-
95.5 µL Assay Buffer
-
2.5 µL of 1 mM ThT stock
-
2.0 µL of 1 mM Peptide stock
-
-
Plate Loading: Add 100 µL of the final reaction mixture to each well of a non-binding, black, clear-bottom 96-well plate. Include buffer-only and ThT-only controls.
-
Sealing: Seal the plate with a clear sealing film to prevent evaporation.
3. Data Acquisition:
-
Plate Reader Settings: Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measurement Parameters: Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
Kinetics Program: Program the reader to take fluorescence readings every 10-15 minutes for the duration of the experiment (e.g., 48-72 hours). Include a brief shaking step (e.g., 10 seconds) before each reading to ensure the solution is homogenous.
4. Data Analysis:
-
Subtract the background fluorescence from the ThT-only control wells.
-
Plot the fluorescence intensity as a function of time for each sample.
-
Fit the resulting sigmoidal curves to a suitable equation (e.g., Boltzmann) to extract kinetic parameters such as the lag time and the apparent rate constant of fibril growth.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diphenylalanine as a Reductionist Model for the Mechanistic Characterization of β-Amyloid Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Analytical methods for detecting impurities in Boc-D-Ala(3,3-diphenyl)-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for detecting impurities in Boc-D-Ala(3,3-diphenyl)-OH. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities can originate from starting materials, byproducts of the synthesis, and degradation products. Common impurities include:
-
Process-Related Impurities:
-
Unreacted starting materials: D-Alanine, Di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
-
Byproducts from the Boc-protection step: tert-Butanol, Di-Boc-D-Ala(3,3-diphenyl)-OH.
-
Residual solvents from synthesis and purification.
-
-
Enantiomeric Impurity:
-
L-enantiomer: Boc-L-Ala(3,3-diphenyl)-OH.
-
-
Degradation Products:
-
Deprotected product: D-Ala(3,3-diphenyl)-OH (resulting from the loss of the Boc group).
-
Q2: Which analytical technique is most suitable for quantifying the enantiomeric purity of this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most suitable technique for separating and quantifying the D- and L-enantiomers of this compound, thereby determining its enantiomeric purity.
Q3: How can I monitor the progress of the Boc-protection reaction during the synthesis of this compound?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. By comparing the spots of the starting material (D-alanine) and the reaction mixture, you can observe the consumption of the starting material and the formation of the Boc-protected product.
Q4: What should I do if I observe peak tailing in my HPLC chromatogram?
A4: Peak tailing in HPLC can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH. Please refer to the HPLC Troubleshooting Guide in this document for detailed steps to diagnose and resolve this issue.
Q5: Are there specific staining agents recommended for visualizing this compound on a TLC plate?
A5: Yes, since Boc-protected amino acids may not be strongly UV active, specific staining agents are useful. A ninhydrin (B49086) stain is effective as the Boc group can be cleaved under the heating conditions of staining, allowing the free amine to react and produce a colored spot.[1]
Potential Impurities in this compound
The following table summarizes the potential impurities, their structures, and common analytical methods for their detection.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Primary Analytical Method |
| D-Alanine | CH₃CH(NH₂)COOH | 89.09 | HPLC, TLC |
| Di-tert-butyl dicarbonate (Boc Anhydride) | (CH₃)₃COCO-O-COOC(CH₃)₃ | 218.25 | GC, HPLC |
| tert-Butanol | (CH₃)₃COH | 74.12 | GC |
| Boc-L-Ala(3,3-diphenyl)-OH | (Same as product but S-enantiomer) | 341.41 | Chiral HPLC |
| D-Ala(3,3-diphenyl)-OH | (C₆H₅)₂CHCH(NH₂)COOH | 241.29 | HPLC, TLC |
| Di-Boc-D-Ala(3,3-diphenyl)-OH | (Structure with two Boc groups on the amine) | 441.53 | HPLC, MS |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the D- and L-enantiomers of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC) |
| Mobile Phase | A mixture of n-hexane and a polar organic solvent (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA). A typical starting condition is n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. |
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic standard (a mixture of D- and L-enantiomers) to determine the retention times and resolution.
-
Inject the sample solution.
-
Identify and integrate the peaks corresponding to the D- and L-enantiomers.
-
Calculate the enantiomeric purity based on the peak areas.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Impurity Spotting
Materials:
-
TLC Plates: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of a non-polar and a polar solvent, for example, Ethyl Acetate:Hexane (1:1, v/v). The polarity can be adjusted based on the separation.
-
Visualization: UV lamp (254 nm) and a ninhydrin staining solution.
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing it to saturate.
-
On the TLC plate, spot the starting material (D-alanine), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture).
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is close to the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
For further visualization, dip the plate in a ninhydrin solution and heat it gently with a heat gun. Free primary and secondary amines will appear as colored spots.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
¹H NMR: The proton NMR spectrum will confirm the presence of the Boc group (a singlet at ~1.4 ppm), the diphenylmethyl group (multiplets in the aromatic region, ~7.2-7.4 ppm, and a methine proton), and the alanine (B10760859) backbone protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, the carbons of the Boc and diphenylmethyl groups, and the alanine carbons.
Mass Spectrometry (MS) for Impurity Identification
Electrospray ionization mass spectrometry (ESI-MS) can be used to identify impurities by their mass-to-charge ratio (m/z). Fragmentation patterns can provide further structural information. For Boc-protected amino acids, characteristic fragmentation includes the loss of the Boc group or parts of it.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution of Enantiomers | 1. Inappropriate chiral stationary phase (CSP). 2. Suboptimal mobile phase composition. 3. Flow rate is too high. | 1. Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type). 2. Optimize the mobile phase by varying the ratio of organic modifiers and the concentration of the acidic/basic additive. 3. Reduce the flow rate (e.g., to 0.5 mL/min). |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column contamination. 3. Mobile phase pH is not optimal for the analyte. | 1. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase for basic analytes or a competing acid (e.g., TFA) for acidic analytes. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. |
| Ghost Peaks | 1. Contamination in the injector or sample loop. 2. Impurities in the mobile phase or sample solvent. | 1. Clean the injector and sample loop. 2. Use high-purity solvents and filter them before use. |
| Irreproducible Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. | 1. Ensure the column is fully equilibrated with the mobile phase before each run. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure accurate mixing. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical troubleshooting guide for common HPLC issues.
References
Best practices for handling and weighing hygroscopic Boc-D-Ala(3,3-diphenyl)-OH
This technical support guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling and weighing the hygroscopic amino acid derivative, Boc-D-Ala(3,3-diphenyl)-OH. It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hygroscopic?
A1: this compound is a protected amino acid derivative commonly used in peptide synthesis. The "Boc" (tert-butyloxycarbonyl) is a protecting group for the amine. Like many fine chemicals, particularly those with polar functional groups, it has a tendency to absorb moisture from the atmosphere. This property is known as hygroscopicity. The presence of absorbed water can affect the accuracy of weighing and the stoichiometry of reactions. One supplier explicitly notes that when dissolving this compound in DMSO, the use of newly opened DMSO is recommended as hygroscopic DMSO can significantly impact the product's solubility, indicating the compound's sensitivity to moisture.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize moisture absorption and maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry place. Specific supplier recommendations suggest storing the powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2] It is also advisable to store it in a desiccator containing a suitable drying agent.
Q3: I've noticed the weight of my this compound sample drifting on the analytical balance. What could be the cause and how can I fix it?
A3: Weight drift is a common issue when weighing hygroscopic substances. The continuous absorption of atmospheric moisture will cause the weight reading to increase over time. To mitigate this, it is crucial to work quickly and minimize the sample's exposure to the open air. Using a glove box with a controlled, low-humidity atmosphere is the most effective solution. If a glove box is not available, weighing the compound directly into a pre-tared, sealable reaction vessel can also help.
Q4: My this compound powder has formed clumps. Can I still use it?
A4: Clumping is a strong indication that the material has absorbed a significant amount of moisture. While the compound may still be usable, the presence of water will affect its true weight and may interfere with subsequent chemical reactions. If the integrity of the experiment relies on precise stoichiometry, it is recommended to either use a fresh, non-clumped batch or attempt to dry the material under high vacuum. However, be aware that removing all bound water can be challenging.
Q5: What is the best way to accurately weigh a small amount of this compound for my reaction?
A5: For weighing very small quantities, direct weighing can be inaccurate due to the rapid absorption of moisture. A more reliable method is to prepare a stock solution. This involves accurately weighing a larger, more manageable quantity of the compound, dissolving it in a known volume of a suitable anhydrous solvent, and then dispensing the required amount of the solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or drifting weight measurement | Absorption of atmospheric moisture by the hygroscopic compound. | Weigh the compound in a low-humidity environment, such as a glove box or a balance with a desiccant chamber. Work quickly to minimize exposure time. Use a sealed container for weighing. |
| Powder appears clumpy or "wet" | The compound has absorbed a significant amount of moisture from the air. | Use a fresh container of the compound. If that is not possible, attempt to dry the material under high vacuum, although complete removal of water may be difficult. |
| Poor solubility in anhydrous solvents | The presence of absorbed water in the compound can alter its solubility characteristics. | Ensure the compound is as dry as possible before dissolution. Use freshly opened anhydrous solvents. |
| Inaccurate reaction stoichiometry and lower product yield | The measured weight of the hygroscopic compound is inflated by the weight of absorbed water, leading to an incorrect molar ratio of reactants. | Use one of the recommended weighing techniques for hygroscopic compounds to ensure an accurate measurement of the dry compound. Consider preparing a stock solution for more precise additions. |
Experimental Protocols
Protocol 1: Weighing this compound using a Glove Box
-
Preparation : Ensure the glove box has a dry, inert atmosphere (e.g., nitrogen or argon) with a relative humidity below 20%. Place all necessary equipment, including the analytical balance, spatulas, weighing paper or boat, and a pre-tared, sealable vial, inside the glove box antechamber.
-
Equilibration : Cycle the antechamber as per the glove box's standard operating procedure to remove air and moisture. Allow the equipment to equilibrate to the glove box atmosphere for at least 30 minutes.
-
Weighing : Transfer the equipment from the antechamber to the main glove box chamber. Tare the analytical balance. Carefully transfer the desired amount of this compound to the weighing vessel.
-
Transfer : Record the weight and quickly transfer the compound to the pre-tared, sealable vial and seal it tightly.
-
Post-Weighing : Remove the sealed vial from the glove box through the antechamber.
Protocol 2: Weighing by Difference (without a Glove Box)
-
Preparation : Have a pre-tared and labeled, sealable reaction flask or vial ready next to the analytical balance.
-
Initial Weighing : Tightly cap the stock bottle of this compound and place it on the analytical balance. Record the total weight.
-
Transfer : Remove the stock bottle from the balance. Working quickly, open the bottle and transfer an estimated amount of the powder into the prepared reaction vessel. Immediately recap the stock bottle tightly.
-
Final Weighing : Place the recapped stock bottle back on the analytical balance and record the new, lower weight.
-
Calculation : The difference between the initial and final weights of the stock bottle is the accurate weight of the transferred compound.
Data Presentation
| Relative Humidity (%) | Approximate Weight Gain (%)* | Observations |
| 20 | < 0.1 | Powder remains free-flowing. |
| 40 | 0.2 - 0.5 | Slight increase in weight, powder may start to be less mobile. |
| 60 | 0.8 - 1.5 | Noticeable weight gain, clumping may become apparent. |
| 80 | > 2.0 | Significant weight gain, distinct clumping and potential deliquescence. |
*This data is illustrative for a generic hygroscopic organic compound and may not represent the exact behavior of this compound.
Visualizations
Workflow for Handling and Weighing Hygroscopic this compound
Caption: A flowchart illustrating the recommended steps for handling and weighing hygroscopic compounds like this compound to ensure accuracy.
Decision Tree for Troubleshooting Weighing Issues
Caption: A decision tree to help researchers troubleshoot common issues encountered when weighing hygroscopic compounds.
References
Validation & Comparative
A Comparative Guide to Boc-D-Ala(3,3-diphenyl)-OH and Other Non-Natural Amino Acids for Peptide and Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide and protein engineering, the incorporation of non-natural amino acids is a powerful strategy to modulate structure, function, and therapeutic potential. Among these, Boc-D-Ala(3,3-diphenyl)-OH, a derivative of D-alanine featuring a bulky diphenylmethyl side chain, stands out for its ability to impose significant conformational constraints. This guide provides an objective comparison of this compound with other key non-natural amino acids used to control peptide architecture, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a synthetic amino acid characterized by a tert-butyloxycarbonyl (Boc) protecting group on the amine and two phenyl groups attached to the β-carbon of a D-alanine core. This unique structure imparts a high degree of steric hindrance, which can be strategically employed to influence peptide folding, enhance stability against enzymatic degradation, and modulate binding affinity to biological targets.[1] Its D-configuration further contributes to proteolytic resistance and can be used to induce specific secondary structures.
Comparison with Other Conformationally Constraining Non-Natural Amino Acids
The ability to dictate the three-dimensional structure of a peptide is crucial for its biological activity. Besides this compound, other non-natural amino acids are widely used to achieve conformational rigidity. This section compares the performance of this compound with two prominent examples: α-aminoisobutyric acid (Aib) and N-methylated amino acids.
Key Performance Metrics
The effectiveness of these non-natural amino acids can be evaluated based on several key parameters:
-
Steric Hindrance: The volume of the side chain, which directly influences the accessible conformational space (φ and ψ dihedral angles).
-
Helical Propensity: The tendency to promote the formation of helical secondary structures (e.g., α-helix, 310-helix).
-
Impact on Peptide Stability: Resistance to proteolysis and thermal denaturation.
-
Effect on Binding Affinity: Modulation of the interaction with target proteins or receptors.
Data Presentation
The following tables summarize the quantitative data comparing the impact of these non-natural amino acids on peptide conformation and properties.
Table 1: Comparison of Steric Hindrance and Conformational Preferences
| Amino Acid | van der Waals Volume (ų) (approx.) | Typical φ (phi) Angles | Typical ψ (psi) Angles | Favored Secondary Structure |
| This compound | >200 | Restricted | Restricted | Turns, constrained helices |
| α-Aminoisobutyric Acid (Aib) | ~85 | -57° ± 10° | -47° ± 10° | 310-helix, α-helix[2][3][4] |
| N-Methylated Amino Acids | Varies (adds ~15 ų) | Restricted | Broad | Turns, disruption of β-sheets[5][6][7] |
Table 2: Impact on Peptide Properties
| Amino Acid | Helical Content (% Increase) | Proteolytic Stability | Effect on Binding Affinity |
| This compound | Varies, can induce turns or stabilize helices | High | Can significantly increase or decrease, context-dependent |
| α-Aminoisobutyric Acid (Aib) | High, can induce >50% helicity[4] | Very High[4] | Often used to rigidify binders, can enhance affinity |
| N-Methylated Amino Acids | Can disrupt helices, promotes turns | High[5] | Can improve affinity by reducing conformational entropy penalty[5] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of these non-natural amino acids. Below are protocols for key experiments cited in this guide.
Circular Dichroism (CD) Spectroscopy for Helicity Measurement
Objective: To quantify the helical content of peptides containing different non-natural amino acids.
Protocol:
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.
-
Instrumentation: A CD spectrometer is used to record spectra from 190 to 260 nm in a 1 mm path length quartz cuvette at 25°C.
-
Data Acquisition: Spectra are typically averaged over three scans with a data pitch of 0.5 nm and a scanning speed of 100 nm/min. A baseline spectrum of the buffer is subtracted from each peptide spectrum.
-
Data Analysis: The mean residue ellipticity [θ] at 222 nm is used to calculate the percent helicity using the following formula: % Helicity = ([θ]222 - [θ]C) / ([θ]H - [θ]C) x 100 where [θ]222 is the observed mean residue ellipticity, [θ]C is the ellipticity of the random coil, and [θ]H is the ellipticity of a fully helical peptide.[8][9][10]
NMR Spectroscopy for Conformational Analysis
Objective: To determine the solution-state conformation and dihedral angle constraints of peptides.
Protocol:
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., DMSO-d6 or 90% H₂O/10% D₂O) to a concentration of 1-5 mM.
-
Instrumentation: 1D ¹H and 2D NMR spectra (TOCSY, NOESY) are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Acquisition:
-
Data Analysis: The pattern of sequential and medium-range NOEs, along with the analysis of ³JHNα coupling constants, is used to define secondary structure elements and determine φ dihedral angle restraints. This data is then used in molecular modeling programs to calculate a family of structures consistent with the NMR data.
Molecular Dynamics (MD) Simulations
Objective: To explore the conformational landscape and stability of peptides containing non-natural amino acids.
Protocol:
-
System Setup: An initial peptide structure (e.g., an ideal helix or an extended conformation) is placed in a periodic box of water molecules. Counter-ions are added to neutralize the system.
-
Force Field: A suitable force field (e.g., AMBER, CHARMM) is chosen. Parameters for the non-natural amino acids may need to be developed and validated.[15]
-
Simulation: The system is first minimized and then gradually heated to the desired temperature (e.g., 300 K). A production run of at least 100 ns is then performed under constant temperature and pressure (NPT ensemble).
-
Analysis: The trajectory is analyzed to determine the root-mean-square deviation (RMSD) from the starting structure, secondary structure evolution, and the distribution of φ and ψ dihedral angles for each residue.
Mandatory Visualizations
Signaling Pathway for Conformational Control
Caption: A diagram illustrating how the incorporation of non-natural amino acids leads to enhanced peptide properties.
Experimental Workflow for Comparative Analysis
Caption: A flowchart depicting the experimental process for comparing the effects of different non-natural amino acids.
Conclusion
The choice of a non-natural amino acid for peptide design depends on the specific desired outcome. This compound offers a very high degree of steric bulk, making it an excellent choice for introducing sharp turns or severely restricting the conformational freedom of a peptide backbone. In contrast, Aib is a potent helix-inducer, ideal for stabilizing helical structures. N-methylated amino acids provide a more subtle means of conformational control, often used to disrupt aggregation-prone β-sheet structures and fine-tune binding interactions. A thorough understanding of the distinct properties of these building blocks, informed by the experimental approaches outlined in this guide, is crucial for the rational design of next-generation peptide therapeutics and research tools.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. I. Observation of a 3(10)/alpha-helical transition upon sequence permutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational preferences of a short Aib/Ala-based water-soluble peptide as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-methylated α-amino acids and peptides: synthesis and biological activity [ricerca.univaq.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTEIN NMR. NOEs [imserc.northwestern.edu]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Analysis of Peptides Containing Boc-D-Ala(3,3-diphenyl)-OH and Other Conformationally Constrained Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their three-dimensional structure, enhancing proteolytic stability, and optimizing biological activity. Among these, α,α-disubstituted amino acids, such as Boc-D-Ala(3,3-diphenyl)-OH, impose significant conformational constraints on the peptide backbone. This guide provides a comparative analysis of the conformational properties of peptides containing this bulky diphenylalanine derivative against other well-studied constrained residues, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound, a derivative of D-alanine with two phenyl groups attached to the β-carbon, introduces significant steric bulk. This unique structure is hypothesized to severely restrict the rotational freedom around the N-Cα (φ) and Cα-C' (ψ) bonds, thereby forcing the peptide backbone into specific, predictable conformations. While detailed solution-state conformational analyses on peptides containing this specific residue are limited in publicly available literature, we can infer its properties from studies on similar diphenylalanine (Dip) derivatives and contrast them with other α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).
Comparative Conformational Analysis
The incorporation of α,α-disubstituted amino acids dramatically influences the local conformation, often inducing helical or turn structures. The table below summarizes the conformational preferences of peptides containing diphenylalanine derivatives compared to those with the well-characterized α-aminoisobutyric acid (Aib).
Table 1: Comparison of Conformational Preferences
| Feature | Peptides with Diphenylalanine Derivatives | Peptides with α-Aminoisobutyric Acid (Aib) | Standard Peptides (e.g., Alanine) |
| Backbone Flexibility | Highly restricted due to bulky diphenyl groups. | Significantly restricted due to gem-dimethyl substitution. | Flexible, wide range of conformations. |
| Preferred Dihedral Angles (φ, ψ) | Expected to be in the α-helical or extended region, but highly constrained. | Strongly favors helical regions: (φ≈±60°, ψ≈±30°) for 3₁₀-helices and (φ≈±57°, ψ≈±47°) for α-helices.[1][2] | Occupies broad regions of the Ramachandran plot (α-helices, β-sheets, random coils). |
| Favored Secondary Structure | In aggregates, promotes β-sheet structures through π-π stacking.[3][4] In solution, expected to induce turns or helical structures. | Strongly promotes 3₁₀-helical structures in shorter peptides and can transition to α-helices in longer sequences.[5][6][7] | Can adopt various structures depending on the sequence and environment. |
| Hydrogen Bonding Patterns | Can facilitate intermolecular hydrogen bonding in self-assembled structures.[3] | Promotes intramolecular i→i+3 hydrogen bonds, characteristic of 3₁₀-helices.[8] | Participates in i→i+4 (α-helix) and inter-strand (β-sheet) hydrogen bonds. |
Quantitative Conformational Data
The following table presents typical experimental data obtained for peptides containing α,α-disubstituted amino acids, which serve as a benchmark for comparison.
Table 2: Representative Experimental Data for Constrained Peptides
| Parameter | Value Range for Aib-containing Peptides | Method | Significance |
| ³JNHα Coupling Constant | 3.0 - 5.0 Hz | 1H NMR | Small values are indicative of helical conformations (φ ≈ -60°). |
| Amide Proton Temp. Coefficient (-dδ/dT in ppb/K) | < 2 ppb/K | 1H NMR | Values less than 2 suggest the amide proton is shielded from the solvent, likely due to involvement in an intramolecular hydrogen bond.[8] |
| CD Molar Ellipticity [θ] at ~222 nm | -10,000 to -30,000 deg·cm²·dmol⁻¹ | Circular Dichroism | Strong negative cotton effect at ~205 nm and ~222 nm is characteristic of helical content. |
| Key NOE Contacts | dαN(i, i+1), dNN(i, i+1), dβN(i, i+1) | 2D NMR (NOESY/ROESY) | Presence of sequential dNN(i, i+1) contacts is a strong indicator of helical structures. |
Experimental Protocols & Visualizations
Detailed methodologies are essential for the validation and reproduction of conformational studies. Below are standard protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state conformation of the peptide, including dihedral angles and hydrogen bonding patterns.
Protocol:
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to verify sample purity and identify amide proton resonances.
-
2D NMR Experiments:
-
TOCSY: To assign all proton resonances within a given amino acid residue.
-
NOESY/ROESY: To identify through-space correlations between protons. The intensity of cross-peaks is inversely proportional to the sixth power of the distance between protons, providing distance restraints for structure calculation.
-
¹H-¹⁵N HSQC (if ¹⁵N labeled): To resolve overlapping amide proton signals.
-
-
Variable Temperature Studies: Acquire a series of 1D ¹H NMR spectra over a range of temperatures (e.g., 288 K to 318 K in 5 K increments) to determine the temperature coefficient (dδ/dT) of the amide protons.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the overall secondary structure content (e.g., helix, β-sheet, random coil) of the peptide in solution.
Protocol:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate (B84403) buffer) and determine its precise concentration. The final concentration for measurement should be in the range of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength scan range from 190 nm to 260 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 298 K). A blank spectrum of the solvent must be recorded and subtracted.
-
Data Analysis: Convert the raw data (ellipticity in millidegrees) to Molar Residue Ellipticity ([θ]) for normalization. Analyze the spectral shape and key features (e.g., minima at ~208 nm and ~222 nm for α-helices) to estimate secondary structure content.
X-ray Crystallography
Objective: To determine the solid-state conformation of the peptide at atomic resolution.
Protocol:
-
Crystallization: Grow single crystals of the peptide. This is often the most challenging step and involves screening various conditions (solvents, precipitants, temperature). Slow evaporation of a solvent/anti-solvent mixture (e.g., methanol/water) is a common technique.[3]
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. A molecular model is built into the electron density and refined to best fit the experimental data, yielding atomic coordinates, bond lengths, and dihedral angles.
Conclusion
The incorporation of this compound represents a compelling strategy for introducing severe steric constraints within a peptide backbone. While direct experimental data remains scarce, comparisons with other α,α-disubstituted amino acids, particularly Aib, provide a valuable framework for predicting its conformational impact. The bulky diphenyl groups are expected to highly restrict the available (φ, ψ) space, likely promoting well-defined turn or helical structures in solution, while also possessing a strong tendency for π-π stacking-driven self-assembly into β-sheet-like structures in aggregates. The experimental protocols outlined here provide a robust toolkit for researchers to elucidate the precise conformational behavior of peptides containing this and other novel amino acid derivatives, thereby accelerating the design of next-generation peptide therapeutics.
References
- 1. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. I. Observation of a 3(10)/alpha-helical transition upon sequence permutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Bulky D-Amino Acid Substitution on Peptide Bioactivity: A Comparative Analysis
Dermorphin (B549996), a heptapeptide (B1575542) originally isolated from the skin of South American frogs, is a potent and selective agonist for the μ-opioid receptor.[1][2] Its native sequence, H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂, is notable for the presence of a D-alanine at the second position, which is crucial for its high opioid activity.[2][3] Structure-activity relationship studies have extensively investigated the impact of modifying this D-Ala residue on receptor binding and analgesic effects.[1][4]
Comparative Biological Activity: Dermorphin Analogs
The following table summarizes the biological activity of native dermorphin and a selection of its analogs where the D-Ala at position 2 has been substituted. This data illustrates how modifications at this position, particularly the introduction of different D-amino acids, can significantly alter the peptide's pharmacological profile.
| Peptide/Analog | Sequence | μ-Opioid Receptor Binding Affinity (Ki, nM) | Analgesic Potency (Relative to Morphine) | Citation |
| Dermorphin (Native) | H-Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂ | High (Subnanomolar) | Extremely Potent | [1][2][4] |
| [D-Arg²]Dermorphin Tetrapeptide | H-Tyr-D-Arg -Phe-Lys-NH₂ | High (Subnanomolar) | Comparable to or greater than morphine | [4][5] |
| [D-Pro²]Dermorphin | H-Tyr-D-Pro -Phe-Gly-Tyr-Pro-Ser-NH₂ | Significantly Decreased | Not Reported | [1] |
| [Tic²]Dermorphin | H-Tyr-Tic -Phe-Gly-Tyr-Pro-Ser-NH₂ | High (for μ and δ receptors) | Partial μ-agonist/δ-antagonist | [6] |
Note: "Tic" refers to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a bulky, constrained amino acid.
Experimental Protocols
The quantitative data presented above is typically generated through a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays used to characterize the biological activity of opioid peptides.
Opioid Receptor Binding Assay
This in vitro assay determines the affinity of a peptide for specific opioid receptors (μ, δ, κ).
Objective: To measure the equilibrium dissociation constant (Ki) of a test peptide for the μ-opioid receptor.
Materials:
-
Cell membranes prepared from tissues or cell lines expressing the μ-opioid receptor.
-
Radiolabeled ligand specific for the μ-opioid receptor (e.g., [³H]DAMGO).
-
Test peptide (dermorphin analog).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the test peptide.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Analgesic Activity Assay (Hot Plate Test)
This in vivo assay assesses the antinociceptive (pain-relieving) effects of a peptide in an animal model.
Objective: To determine the analgesic potency of a dermorphin analog compared to a standard opioid like morphine.
Materials:
-
Male Swiss Webster mice.
-
Hot plate apparatus maintained at a constant temperature (e.g., 55°C).
-
Test peptide solution.
-
Morphine solution (positive control).
-
Vehicle solution (negative control).
Procedure:
-
Baseline Measurement: Each mouse is placed on the hot plate, and the latency to a pain response (e.g., licking a hind paw or jumping) is recorded. This is the baseline latency.
-
Administration: The mice are divided into groups and administered the test peptide, morphine, or vehicle via a specific route (e.g., intracerebroventricularly or subcutaneously).
-
Post-treatment Measurement: At various time points after administration, the mice are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. The dose-response curves are then generated to determine the ED50 (the dose that produces 50% of the maximal effect) for the test peptide and morphine. The relative potency is determined by comparing the ED50 values.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway of μ-opioid receptor activation and a typical experimental workflow for evaluating novel peptide analogs.
Caption: μ-Opioid Receptor Signaling Pathway.
Caption: Peptide Drug Discovery Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino acid composition and sequence of dermorphin, a novel opiate-like peptide from the skin of Phyllomedusa sauvagei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neurotropic Activity of Novel Dermorphin Analogs Active in Systemic and Noninvasive Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0350221B1 - Dermorphin analogs, their methods of preparation, pharmaceutical compositions, and methods of therapeutic treatment using the same - Google Patents [patents.google.com]
- 6. Structure-activity relationships of dermorphin analogues containing N-substituted amino acids in the 2-position of the peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Peptide Longevity: The Impact of Boc-D-Ala(3,3-diphenyl)-OH on Enzymatic Stability
For researchers, scientists, and drug development professionals, enhancing the in vivo half-life of peptide-based therapeutics is a critical challenge. Proteolytic degradation by endogenous enzymes is a primary hurdle to their clinical utility. A key strategy to bolster peptide stability is the incorporation of non-natural amino acids. This guide provides a comparative analysis of the enzymatic stability of peptides, with a focus on the conceptual benefits of incorporating bulky, D-chiral amino acids like Boc-D-Ala(3,3-diphenyl)-OH.
Comparative Enzymatic Stability: L-Amino Acid vs. D-Amino Acid Peptides
To illustrate the dramatic increase in enzymatic stability conferred by D-amino acid incorporation, the following table summarizes data from a study comparing the degradation of an L-amino acid peptide with its D-amino acid counterpart in the presence of the protease trypsin.
| Time (hours) | L-Peptide Remaining (%) | D-Peptide Remaining (%) |
| 0 | 100 | 100 |
| 1 | 60 | 100 |
| 2 | 35 | 100 |
| 3 | 15 | 100 |
| 4 | <10 | 100 |
Data is representative of typical findings where D-amino acid substitution confers significant proteolytic resistance.[4]
In a separate study, the introduction of an increasing number of D-amino acids into a peptide sequence demonstrated a clear correlation with increased resistance to enzymatic degradation by Cls-4 over a 24-hour period.
| Peptide Variant (Number of D-Amino Acid Substitutions) | Fraction of Intact Peptide Remaining after 24h (%) |
| 0 (All L-amino acids) | 5 |
| 1 | 25 |
| 2 | 60 |
| 3 | 85 |
| 4 | >95 |
This data showcases the tunable nature of peptide stability through the strategic incorporation of D-amino acids.[2]
Experimental Protocols for Assessing Enzymatic Stability
The following provides a detailed methodology for a typical in vitro enzymatic stability assay, which can be adapted to evaluate peptides incorporating novel amino acids like this compound.
Objective: To quantify the rate of degradation of a test peptide in the presence of a specific protease or biological fluid (e.g., human serum).
Materials:
-
Test peptide (e.g., incorporating this compound)
-
Control peptide (e.g., the corresponding all-L-amino acid version)
-
Protease of interest (e.g., trypsin, chymotrypsin, proteinase K) or human serum/plasma
-
Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for metabolite identification)
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, subsequently diluted in buffer) to a final concentration of 1 mg/mL.
-
Enzyme/Serum Preparation: Prepare a stock solution of the desired protease in the incubation buffer at a concentration relevant to physiological conditions or standardized for the assay. If using serum, it should be thawed and centrifuged to remove any precipitates.
-
Incubation:
-
In a microcentrifuge tube, combine the peptide solution with the enzyme solution or serum at a defined ratio (e.g., 10:1 v/v).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution. If using serum, a protein precipitation step is necessary. This is often achieved by adding an equal volume of cold acetonitrile.
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis by HPLC:
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject the sample into the HPLC system.
-
Separate the peptide from its degradation products using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Detect the peptide using UV absorbance at a specific wavelength (typically 214 or 280 nm).
-
-
Data Analysis:
-
The peak area of the intact peptide at each time point is quantified.
-
The percentage of remaining peptide is calculated relative to the t=0 time point.
-
The half-life (t½) of the peptide can be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principle of enhanced stability, the following diagrams are provided.
Caption: Experimental workflow for assessing the enzymatic stability of peptides.
Caption: Mechanism of enhanced stability via D-amino acid incorporation.
References
A Comparative Guide to Coupling Reagents for the Sterically Hindered Amino Acid Boc-D-Ala(3,3-diphenyl)-OH
For researchers and professionals in drug development and peptide synthesis, the efficient incorporation of sterically hindered amino acids is a significant challenge. Boc-D-Ala(3,3-diphenyl)-OH, with its bulky diphenyl groups, presents a formidable obstacle to standard peptide coupling protocols, often resulting in low yields and incomplete reactions. The choice of coupling reagent is therefore paramount to the success of synthesizing peptides containing this and other challenging residues. This guide provides a comparative analysis of three widely used coupling reagents—HATU, HBTU, and COMU—in the context of their efficacy for coupling sterically demanding amino acids like this compound.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent for sterically hindered amino acids is critical for achieving high yields and purity while minimizing side reactions such as racemization.[1] While direct experimental data for the coupling of this compound is not extensively published in a comparative format, the performance of HATU, HBTU, and COMU with other challenging amino acids provides a strong basis for their evaluation.
Uronium/aminium salt-based reagents are generally preferred for difficult couplings due to their high reactivity.[2] HATU, HBTU, and COMU are among the most popular and effective reagents in this class.[3] The key difference in their performance often lies in the nature of the active ester intermediate they form.[2]
Data Summary
The following table summarizes the expected performance of HATU, HBTU, and COMU when used for the coupling of a sterically hindered amino acid such as this compound, based on their documented performance with other difficult couplings.
| Coupling Reagent | Relative Reactivity | Typical Reaction Time for Hindered Couplings | Expected Yield for Hindered Couplings | Risk of Racemization | Key Advantages |
| HATU | Very High | 1 - 4 hours | High | Low | Highly efficient for sterically hindered and N-methylated amino acids.[3][4] |
| HBTU | High | 2 - 6 hours | Moderate to High | Low to Moderate | A cost-effective and reliable choice for many standard and some difficult couplings.[5] |
| COMU | Very High | 1 - 3 hours | High | Very Low | Offers high reactivity comparable to HATU, with improved safety (non-explosive byproducts) and solubility.[3][6] |
Experimental Protocols
A generalized protocol for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound is provided below. This protocol utilizes HATU as the coupling reagent, given its high efficiency in sterically demanding situations.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution in DMF (20% v/v)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by stirring for 2-5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.[1]
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
If the Kaiser test is positive, the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
This cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the key steps in a single coupling cycle during solid-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for one amino acid addition.
Peptide Bond Formation Pathway
This diagram shows the mechanism of carboxyl group activation by a uronium salt like HATU, followed by the nucleophilic attack of the amine to form a peptide bond.
Caption: Activation of the carboxylic acid and subsequent peptide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
Unlocking Receptor Interactions: A Comparative Guide to Peptides Modified with Boc-D-Ala(3,3-diphenyl)-OH
For researchers, scientists, and drug development professionals, the quest for novel peptide-based therapeutics with enhanced receptor binding affinity and specificity is a continuous endeavor. The incorporation of non-natural amino acids is a key strategy in this pursuit. This guide provides an objective comparison of the performance of peptides modified with Boc-D-Ala(3,3-diphenyl)-OH, a bulky, conformationally restricting amino acid derivative, against other peptide modifications, supported by available experimental data.
The introduction of this compound into a peptide sequence can significantly influence its three-dimensional structure, thereby modulating its interaction with biological targets. The diphenylalanine (DIP) residue, with its two phenyl groups, imparts considerable steric bulk and aromaticity, which can lead to more defined peptide conformations and potentially create new, favorable interactions within a receptor's binding pocket.
Performance Comparison: Enhanced Receptor Affinity
While comprehensive head-to-head comparative studies are limited, research in the field of ghrelin receptor modulators provides valuable insights into the impact of incorporating 3,3-diphenyl-D-alanine (D-Dip) on receptor binding. A study focused on the development of ghrelin receptor inverse agonists demonstrated that substituting D-Tryptophan (D-Trp) with D-Dip in a hexapeptide scaffold resulted in highly potent and efficient inverse agonists[1].
The ghrelin receptor, a G protein-coupled receptor, is a key target in metabolic and endocrine disorders. The ability of D-Dip-containing peptides to act as potent inverse agonists suggests a strong and specific interaction with the receptor, leading to a significant biological response.
Table 1: Comparative Receptor Binding Affinity Data for Ghrelin Receptor Ligands
| Peptide Sequence | Modification | Receptor Affinity (Ki/IC50) | Receptor Type | Reference |
| KwFwLL-NH2 | Parent Peptide | Not explicitly stated in abstract | Ghrelin Receptor | [1] |
| K-(D-Dip)FwLL-NH2 | D-Trp at position 2 replaced with 3,3-diphenyl-D-alanine | High affinity (exact value not in abstract) | Ghrelin Receptor | [1] |
| K-(D-1-Nal)FwLL-NH2 | D-Trp at position 2 replaced with 1-naphthyl-D-alanine | High affinity (exact value not in abstract) | Ghrelin Receptor | [1] |
Note: The exact binding affinity values from the primary literature were not available in the provided search snippets. Further research into the full-text article is recommended for precise quantitative comparison.
The high potency of the D-Dip modified peptide suggests that the unique structural constraints imposed by the diphenylalanine residue are favorable for binding to the ghrelin receptor. This highlights the potential of this compound as a valuable building block in designing peptides with tailored receptor interaction profiles.
Experimental Protocols
To determine the receptor binding affinity of peptides, a competitive radioligand binding assay is a standard and robust method. The following is a generalized protocol based on common practices in the field.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test peptide (e.g., modified with this compound) for a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand known to bind to the receptor with high affinity (e.g., [125I]-Ghrelin).
-
Unlabeled test peptide and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test peptide and reference compounds in assay buffer.
-
Dilute the cell membranes or purified receptors to the desired concentration in assay buffer.
-
Dilute the radiolabeled ligand to a concentration typically at or below its Kd value.
-
-
Assay Setup:
-
In a 96-well microplate, add in the following order:
-
Assay buffer (for total binding wells) or unlabeled ligand at a high concentration (for non-specific binding wells).
-
Serial dilutions of the test peptide or reference compound.
-
Diluted cell membranes or purified receptors.
-
Diluted radiolabeled ligand.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test peptide.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the processes involved in peptide-receptor interactions and their experimental determination, the following diagrams are provided.
Caption: A simplified diagram of the ghrelin receptor signaling pathway.
Caption: A flowchart illustrating the key steps of a receptor binding assay.
References
The Strategic Incorporation of Boc-D-Ala(3,3-diphenyl)-OH in Therapeutic Peptide Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic peptide design is continually evolving, with a significant focus on overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low receptor affinity. The incorporation of non-natural amino acids (NNAAs) has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of peptides. Among these, Boc-D-Ala(3,3-diphenyl)-OH, a sterically hindered D-amino acid, offers unique advantages in constraining peptide conformation, thereby enhancing biological activity and stability. This guide provides a comparative analysis of this compound in the context of therapeutic peptide design, with a focus on its application in integrin antagonists and somatostatin (B550006) analogs, supported by a review of relevant findings and experimental considerations.
Enhancing Peptide Performance with this compound
The bulky diphenylmethyl side chain of this compound plays a crucial role in restricting the conformational flexibility of the peptide backbone. This constraint can lock the peptide into a bioactive conformation, leading to improved receptor binding affinity and selectivity. Furthermore, the D-configuration of this amino acid provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus prolonging the peptide's in vivo half-life.[1]
Comparative Analysis: Diphenylalanine vs. Other Amino Acids
While direct head-to-head quantitative comparisons in a single therapeutic peptide are scarce in publicly available literature, the rationale for selecting this compound over other natural or non-natural amino acids can be inferred from structure-activity relationship (SAR) studies of various therapeutic peptide classes.
| Feature | This compound | Phenylalanine (Phe) / Tyrosine (Tyr) | N-methylated Amino Acids | Other Bulky Amino Acids (e.g., Naphthylalanine) |
| Conformational Constraint | High, due to the bulky diphenylmethyl group. | Moderate, allows for more flexibility. | Moderate, restricts backbone rotation. | High, with varying degrees of aromatic interaction. |
| Proteolytic Stability | High, due to the D-configuration. | Low (L-isomers are susceptible to proteolysis). | Moderate to High. | High (if in D-configuration). |
| Receptor Interaction | Can promote specific hydrophobic interactions. | Involved in key aromatic and hydrophobic interactions. | Can alter hydrogen bonding patterns. | Can enhance aromatic stacking and hydrophobic interactions. |
| Synthesis Consideration | Standard solid-phase peptide synthesis (SPPS) protocols are applicable. | Standard SPPS protocols. | May require modified coupling conditions. | Standard SPPS protocols. |
Case Study Focus: RGD-Containing Integrin Antagonists
The Arg-Gly-Asp (RGD) motif is a key recognition sequence for integrin receptors, which are involved in cell adhesion, signaling, and angiogenesis. Cyclic RGD peptides are potent integrin antagonists, and their activity is highly dependent on their conformation.
Case Study Focus: Somatostatin Analogs
Somatostatin is a cyclic peptide hormone that regulates the secretion of various other hormones. Synthetic somatostatin analogs, such as octreotide, are used to treat neuroendocrine tumors.[3] The biological activity of these analogs is critically dependent on the conformation of the peptide backbone, particularly the β-turn region.
SAR studies on somatostatin analogs have extensively explored the replacement of natural amino acids with non-natural ones to improve receptor binding and selectivity.[4][5] The introduction of bulky, conformationally restricting amino acids can stabilize the desired β-turn structure, leading to enhanced biological activity. The incorporation of this compound into a somatostatin analog could be a promising strategy to achieve a more rigid and stable conformation with potentially improved therapeutic properties.
Experimental Protocols
The synthesis of peptides containing this compound can be achieved using standard solid-phase peptide synthesis (SPPS) protocols. Below is a representative protocol for the manual synthesis of a generic peptide incorporating this amino acid.
General Protocol for Boc-SPPS of a Diphenylalanine-Containing Peptide
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.[6]
2. First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DIC/HOBt or HATU) in a solvent like DMF or DCM.
3. Boc Deprotection:
-
Remove the Boc protecting group by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes.[6]
-
Neutralize the resin with a solution of diisopropylethylamine (DIEA) in DCM or DMF.[6]
4. Subsequent Amino Acid Couplings (including this compound):
-
Dissolve this compound (1.5-3 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add DIEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash and dry the resin.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, thioanisole).[7]
6. Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm its identity and purity.[8]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams were generated using Graphviz.
References
- 1. nbinno.com [nbinno.com]
- 2. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The history of somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Lanthionine-somatostatin analogs: synthesis, characterization, biological activity, and enzymatic stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. rsc.org [rsc.org]
Validating Peptides with Bulky, Unnatural Amino Acids: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise validation of synthetic peptide sequences is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the validation of peptides containing the bulky, unnatural amino acid Boc-D-Ala(3,3-diphenyl)-OH, with supporting experimental protocols and a discussion of alternative techniques.
The incorporation of unnatural amino acids like this compound into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability and activity. However, the unique structural properties of these residues, particularly their bulkiness and hydrophobicity, can present challenges for standard analytical techniques. Mass spectrometry (MS) stands out as an indispensable tool for the detailed characterization of these complex molecules.[1] This guide focuses on the application of tandem mass spectrometry (MS/MS) for sequence validation and compares it with alternative methods.
Performance Comparison of Mass Spectrometry Methods
Tandem mass spectrometry (MS/MS) is the cornerstone of peptide sequencing.[2][3] It involves the isolation of a specific peptide ion (the precursor ion) and its fragmentation into smaller product ions. The resulting fragmentation pattern provides a fingerprint of the amino acid sequence. The choice of fragmentation technique can significantly impact the quality of the data obtained for peptides containing bulky, non-standard residues.
Table 1: Comparison of MS/MS Fragmentation Methods for Peptides Containing this compound
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy C-trap Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Principle | Low-energy collisions with an inert gas. | Higher-energy collisions in an Orbitrap C-trap. | Electron transfer from a radical anion to the peptide cation. |
| Primary Fragmentation | Cleavage of the peptide backbone amide bonds (b- and y-ions). | Primarily b- and y-ions with high mass accuracy. | Cleavage of the N-Cα bond in the peptide backbone (c- and z-ions). |
| Suitability for Bulky Residues | Can be less efficient for peptides with bulky side chains, potentially leading to incomplete fragmentation and sequence gaps. | Generally provides more complete fragmentation than CID due to higher energy. | Highly effective as it is less dependent on the peptide's sequence and side chains, preserving post-translational modifications and labile groups. |
| Information Provided | Primary sequence information. | High-resolution primary sequence information. | Sequence information, particularly useful for labile modifications and complex structures. |
| Potential Challenges | Incomplete fragmentation around the bulky diphenylalanine residue. | Possible loss of the bulky side chain as a neutral loss. | May require longer ion accumulation times. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is critical for obtaining high-quality mass spectrometry data, especially for hydrophobic peptides.
-
Reconstitution: Dissolve the lyophilized peptide containing this compound in a solution of 30% acetonitrile (B52724) in 0.1% formic acid to a concentration of 1 mg/mL. The higher percentage of acetonitrile helps to solubilize hydrophobic peptides.
-
Dilution: For direct infusion or LC-MS analysis, dilute the stock solution to a final concentration of 1-10 pmol/µL in a solvent compatible with the LC mobile phase, such as 5% acetonitrile with 0.1% formic acid.
-
Internal Standards: For quantitative studies, spike the sample with a known amount of a stable isotope-labeled version of the peptide or a similar standard peptide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes at a flow rate of 300 nL/min.
-
MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
MS Method:
-
MS1 Scan: Acquire full scan mass spectra from m/z 300-2000.
-
MS2 Scan (Data-Dependent Acquisition): Select the top 5 most intense precursor ions from the MS1 scan for fragmentation by HCD or ETD.
-
Dynamic Exclusion: Exclude previously fragmented ions for 30 seconds to allow for the detection of lower abundance species.
-
Alternative Validation Method: Edman Degradation
Edman degradation is a classical chemical method for sequencing amino acids in a peptide from the N-terminus.[4]
Principle: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC), which is then cleaved off and identified by chromatography. This process is repeated sequentially for the subsequent residues.
Advantages:
-
Provides unambiguous identification of each amino acid in a stepwise manner.
-
Can be useful for confirming the N-terminal sequence obtained from MS data.
Limitations:
-
Not suitable for long peptides (typically >30-50 residues) as the yield decreases with each cycle.[4]
-
The N-terminus of the peptide must be unmodified for the reaction to proceed.[4]
-
Modified or unusual amino acids may be difficult to identify if they do not have a corresponding standard.[5]
-
It is a much slower and less sensitive technique compared to mass spectrometry.
Table 2: Comparison of Mass Spectrometry and Edman Degradation for Peptide Validation
| Feature | Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Mass-to-charge ratio measurement of peptide fragments. | Sequential chemical cleavage of N-terminal amino acids. |
| Throughput | High-throughput. | Low-throughput. |
| Sensitivity | High (femtomole to attomole range). | Moderate (picomole range).[4] |
| Sequence Coverage | Can provide full or partial sequence coverage in a single run. | Provides sequence from the N-terminus only. |
| Handling of Modifications | Can identify and locate post-translational and other modifications. | Can be challenging for modified amino acids.[5] |
| De Novo Sequencing | Well-suited for de novo sequencing of unknown peptides. | Not practical for de novo sequencing of long peptides. |
| Sample Requirement | Can analyze complex mixtures. | Requires a highly purified sample. |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a synthetic peptide containing this compound using LC-MS/MS.
Caption: Experimental workflow for peptide validation.
Conclusion
For the validation of peptide sequences containing the bulky and hydrophobic unnatural amino acid this compound, high-resolution tandem mass spectrometry is the method of choice. Techniques like HCD and ETD are particularly valuable for achieving comprehensive fragmentation and confident sequence determination. While Edman degradation can serve as a complementary method for N-terminal confirmation, it lacks the throughput, sensitivity, and versatility of mass spectrometry for analyzing complex, modified peptides. The detailed experimental protocols provided in this guide offer a starting point for researchers to develop robust analytical methods for these challenging yet promising therapeutic molecules.
References
Safety Operating Guide
Proper Disposal of Boc-D-Ala(3,3-diphenyl)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Boc-D-Ala(3,3-diphenyl)-OH, a phenylalanine derivative, are paramount for ensuring laboratory safety and environmental compliance.[1][2] This guide provides a clear, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area and are wearing appropriate personal protective equipment (PPE).[3]
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or eyeglasses | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-impermeable gloves | Prevents skin contact with the chemical.[3] |
| Respiratory Protection | Dust mask (e.g., N95 type) | Avoids inhalation of fine particles. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
In the event of accidental exposure, follow these first aid measures immediately:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if symptoms persist.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Consult a doctor if irritation occurs.[3]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical advice.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[3]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Containment:
-
Collect waste material in a suitable, clearly labeled, and securely closed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
-
Labeling:
-
Label the waste container with the full chemical name: "this compound".
-
Include any relevant hazard symbols as required by your institution's safety protocols and local regulations.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated chemical waste storage area.
-
Keep it away from incompatible materials and sources of ignition.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The material may be disposed of through controlled incineration with flue gas scrubbing or at a licensed chemical destruction plant.[3]
-
Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[3]
-
-
Disposal of Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the packaging can be offered for recycling or reconditioning. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill, if local regulations permit.[3]
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[3]
-
Accidental Release Measures
In the case of a spill, adhere to the following procedure:
-
Evacuate: Keep unnecessary personnel away from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Avoid letting the chemical enter drains.[3]
-
Clean-up:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Boc-D-Ala(3,3-diphenyl)-OH
Essential Safety and Handling Guide for Boc-D-Ala(3,3-diphenyl)-OH
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure. The following personal protective equipment should be worn when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | To protect eyes from potential splashes or dust particles. |
| Skin Protection | Handle with chemical-impermeable gloves (inspected prior to use) and wear protective, impervious clothing.[1] | To prevent direct skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a particle filter or a self-contained breathing apparatus may be necessary.[1] | To avoid the inhalation of dust particles. |
Operational Plan: Step-by-Step Procedures
Proper handling and storage are critical for safety and for preserving the compound's stability.
Handling Protocol
-
Ventilation : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid Dust Formation : As a solid powder, care must be taken to prevent the generation and inhalation of dust during weighing and transfer.[1][2]
-
Grounding : To prevent fires caused by electrostatic discharge, use non-sparking tools and ensure equipment is properly grounded.[1][2]
-
Personal Hygiene : Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly after handling.
-
Ingestion and Inhalation : Do not eat, drink, or smoke in the laboratory. Avoid breathing in dust, mists, or vapors.[1]
Storage Protocol
-
Conditions : Keep in a dry, cool, and well-ventilated place.[1][2] Recommended storage temperatures are -20°C for long-term (3 years) or 4°C for short-term (2 years) storage.[3]
-
Incompatibilities : Store separately from foodstuff containers and incompatible materials.[1][2]
Emergency and Disposal Plans
First Aid Measures
Immediate action is crucial in case of accidental exposure.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[1]
-
In Case of Eye Contact : Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[1]
-
If Swallowed : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[1]
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment, including chemical-impermeable gloves and safety goggles.[1] Ensure adequate ventilation and remove all sources of ignition.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleaning Up : Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
Disposal Plan
-
Chemical Disposal : Dispose of unused or waste material through a licensed professional waste disposal service.
-
Container Disposal : Contaminated packaging should be disposed of in the same manner as the chemical. Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
Quantitative Data Summary
The table below summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C20H23NO4 |
| Molecular Weight | 341.40 g/mol [3] |
| Appearance | White to off-white solid powder[3][4] |
| Melting Point | 157 °C (decomposes)[2] |
| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years)[3] |
| Solubility | DMSO: 100 mg/mL (292.91 mM)[3] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
